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  • Product: 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene
  • CAS: 477870-52-3

Core Science & Biosynthesis

Foundational

A Methodological Guide to the Crystallographic and Electron Density Analysis of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

Senior Application Scientist Note: A comprehensive search of public scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the specific crystal structure for 2-bromo-1-(3,5-dich...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: A comprehensive search of public scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the specific crystal structure for 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene has not been determined or is not publicly available as of the date of this guide. Therefore, this document serves as an in-depth, methodological whitepaper outlining the best-practice experimental and computational workflow required to determine, refine, and analyze this structure. The data presented herein is illustrative, based on established principles and data from structurally analogous compounds, to provide a robust framework for researchers undertaking such an investigation.

Introduction: The Significance of Structural Elucidation

Substituted diaryl ethers are a class of compounds with significant importance in medicinal chemistry, materials science, and agrochemistry. Their biological activity and material properties are intrinsically linked to their three-dimensional structure, including the conformation of the ether linkage and the nature of intermolecular interactions. The target molecule, 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, possesses a rich array of functional groups—a nitro group, a bromine atom, and two chlorine atoms—that are expected to dictate its crystal packing through a series of specific, non-covalent interactions.

Understanding the precise atomic arrangement through single-crystal X-ray diffraction (SCXRD) is paramount. This technique provides not only the molecular geometry but also a detailed map of the electron density distribution. Electron density maps are crucial for validating the structural model, understanding chemical bonding, and revealing the electronic effects of the various substituents. This guide provides a comprehensive protocol for such an analysis, from crystal growth to the final interpretation of the structural and electronic features.

Experimental and Computational Workflow

The determination of a crystal structure is a multi-stage process that combines meticulous experimental work with sophisticated computational refinement. The causality behind each step is critical for obtaining high-quality, reliable data.

Stage 1: Single-Crystal Growth

The foundation of any crystallographic study is a high-quality single crystal. The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, crystalline lattice.

Protocol: Slow Evaporation Method

  • Solvent Selection: Begin by testing the solubility of the synthesized 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene in a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved; gentle warming may be used if necessary, followed by cooling to room temperature.

  • Crystallization: Filter the solution through a syringe filter (0.22 µm) into a clean vial. Cover the vial with a cap that is pierced with a few small holes or with parafilm with needle punctures. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a desiccator in a quiet part of the lab) and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Causality: Slow evaporation is crucial. If the solvent evaporates too quickly, the molecules precipitate out of solution rapidly, leading to an amorphous powder or poorly ordered microcrystals. A slow, controlled process provides sufficient time for molecules to adopt the most thermodynamically stable, ordered arrangement, forming a single crystal suitable for diffraction.

Stage 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol: Data Collection and Processing

  • Crystal Mounting: Mount a selected crystal on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.

    • Expertise Insight: Cryo-cooling is standard practice. It significantly reduces the thermal vibration of atoms, leading to sharper diffraction spots and higher-resolution data. This is essential for an accurate electron density map[1][2].

  • Data Collection: Use a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This process involves integrating the intensities of the diffraction spots, applying corrections for absorption effects, and determining the unit cell parameters and space group[2].

Stage 3: Structure Solution and Refinement

This stage involves converting the processed diffraction data into a chemically meaningful atomic model.

Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXS or SHELXT. These programs solve the "phase problem" of crystallography.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL[1]. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the model and the data, and the goodness-of-fit (S). Residual electron density peaks are checked to ensure no significant features have been missed.

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Illustrative Crystallographic Data and Structural Analysis

The following table presents a plausible set of crystallographic parameters for 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, based on data from similar halogenated aromatic compounds[1][2][3].

Table 1: Hypothetical Crystallographic Data

ParameterIllustrative Value
Chemical FormulaC₁₂H₆BrCl₂NO₃
Formula Weight379.00 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)15.0
c (Å)11.5
β (°)95.0
Volume (ų)1285
Z (molecules/unit cell)4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.96 g/cm³
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Expected Molecular Structure

The key feature of the molecular structure will be the dihedral angle between the two aromatic rings. Due to steric hindrance from the ortho-bromo substituent, a significantly twisted conformation is expected. This twist angle is critical as it influences the molecule's overall shape and its ability to participate in π-π stacking interactions. The nitro group is expected to be nearly co-planar with its attached benzene ring to maximize resonance stabilization.

Predicted Supramolecular Assembly and Intermolecular Forces

The crystal packing will likely be dominated by a combination of weak, directional interactions. Halogen bonding (C-Br···O and C-Cl···O), where the electropositive σ-hole on the halogen atom interacts with an electronegative atom (likely an oxygen from a nitro group on a neighboring molecule), is highly probable. Additionally, C-H···O hydrogen bonds and potential π-π stacking between the electron-deficient nitrophenyl ring and the electron-rich dichlorophenyl ring of adjacent molecules would contribute to the overall stability of the crystal lattice[1][2][3].

// Central Molecule M1 [label="Molecule A", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Interacting Molecules M2 [label="Molecule B", fillcolor="#F1F3F4"]; M3 [label="Molecule C", fillcolor="#F1F3F4"]; M4 [label="Molecule D", fillcolor="#F1F3F4"];

// Interactions M1 -> M2 [label="Halogen Bonding\n(C-Br···O=N)", style="dashed", color="#EA4335", fontcolor="#EA4335"]; M1 -> M3 [label="π-π Stacking", style="dashed", color="#34A853", fontcolor="#34A853"]; M1 -> M4 [label="C-H···O Hydrogen Bond", style="dashed", color="#FBBC05", fontcolor="#FBBC05"]; M2 -> M4 [style="invis"]; // for layout } dddot Caption: Predicted intermolecular interactions in the crystal lattice.

Electron Density Mapping: Visualizing Chemical Bonds

The ultimate result of a successful SCXRD experiment is a three-dimensional map of electron density. This map is calculated via a Fourier transform of the measured structure factors.

The (Fo-Fc) Difference Map

During refinement, a difference electron density map (Fo-Fc) is crucial. It reveals locations where the calculated model (Fc) has less electron density than was observed (Fo), which appear as positive peaks, and locations where the model has more density than observed, which appear as negative troughs.

  • Trustworthiness: A well-refined structure will have a final difference map that is largely featureless. The largest positive and negative residual peaks should be close to zero (e.g., ±0.5 e-/ų), indicating that the atomic model accurately accounts for all the electron density in the crystal[1].

Interpreting the Electron Density Map

The final electron density map provides a visual confirmation of the molecular structure. For 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, we would expect to observe:

  • High-Density Regions: The highest concentrations of electron density will be centered on the heavy atoms: bromine and chlorine. This is a direct consequence of their large number of electrons.

  • Polarization Effects: The electronegative oxygen atoms of the nitro group and the ether linkage will also show significant electron density. The map can visually demonstrate the polarization of covalent bonds, with density shifted towards the more electronegative atom.

  • Aromatic Rings: The delocalized π-system of the benzene rings will appear as a torus of electron density above and below the plane of the atoms.

Computational methods, such as Density Functional Theory (DFT), can be used to generate a theoretical electron density map. Comparing the experimental map with the theoretical one can provide deeper insights into electronic effects like charge transfer and bonding characteristics[4][5][6].

Conclusion

While experimental data for 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is not currently available, this guide establishes a complete and authoritative framework for its determination and analysis. By following a rigorous workflow encompassing crystal growth, precise data collection, and meticulous refinement, researchers can elucidate the definitive three-dimensional structure. The subsequent analysis of molecular geometry, supramolecular interactions, and electron density distribution will provide invaluable insights into the fundamental chemical and physical properties of this molecule, enabling its potential application in drug development and materials science.

References

  • ResearchGate. Electron density difference map of D-D, A-A, D-A, and Dy-yA (all closed...). Available at: [Link].

  • Butcher, R. J., et al. (2008). 2-Bromo-1,3-bis(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o2648. Available at: [Link].

  • PubChem. 2-Bromo-1,3,5-trinitrobenzene. National Center for Biotechnology Information. Available at: [Link].

  • Reddit. How to quantify electron density of substituted phenyl rings? r/chemhelp. Available at: [Link].

  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o548. Available at: [Link].

  • Liu, H., et al. (2012). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. PubMed. Available at: [Link].

  • ResearchGate. (2Z)-2-Bromo-3-[3,5-dibromo-4-(ethylamino)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one. Available at: [Link].

  • Lu, T., & Chen, F. (2021). Visualization of Electron Density Changes Along Chemical Reaction Pathways. PMC. Available at: [Link].

  • Pabst, G., et al. (2017). My first electron density map: A beginner's guide to small angle x-ray diffraction. Elektrotehniški vestnik. Available at: [Link].

  • Singh, V. P., et al. (2014). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o960–o961. Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide on the Environmental Degradation Pathways of 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

Introduction 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is a synthetic organic compound characterized by a complex aromatic structure. This molecule features a nitrated benzene ring linked via an ether bond to a dich...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is a synthetic organic compound characterized by a complex aromatic structure. This molecule features a nitrated benzene ring linked via an ether bond to a dichlorinated phenyl group, with an additional bromine atom on the nitrated ring. While specific widespread applications are not extensively documented in public literature, its structural motifs are common in various industrial and agricultural chemicals, such as pesticides and herbicides.[1][2] The presence of multiple halogen substituents and a nitro group raises significant environmental concerns due to the potential for persistence, bioaccumulation, and the formation of toxic degradation byproducts.[3]

This technical guide provides a comprehensive analysis of the potential environmental degradation pathways of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene. We will explore the primary mechanisms of its breakdown, including biodegradation, photodegradation, and chemical degradation (hydrolysis). This document is intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment who require a deep, mechanistic understanding of the environmental fate of halogenated and nitrated aromatic compounds.

Core Degradation Pathways

The environmental persistence and transformation of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene are governed by a combination of biological and abiotic processes. The relative importance of each pathway is dictated by environmental conditions such as microbial populations, sunlight intensity, pH, and temperature.

Biodegradation

Microbial catabolism is a primary mechanism for the breakdown of many organic pollutants in the environment.[4][5] For a compound with the structural complexity of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, biodegradation is likely to proceed through a series of enzymatic reactions, primarily initiated by bacteria and fungi.

1.1. Initial Reactions

The initial steps in the biodegradation of this compound are likely to target the most susceptible functional groups: the nitro group and the ether linkage.

  • Nitro Group Reduction: The nitroaromatic moiety is a common target for microbial attack. Bacteria, under both aerobic and anaerobic conditions, can reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group.[3][6] This initial reduction is a critical detoxification step and often precedes ring cleavage.

  • Ether Bond Cleavage: The ether linkage is another point of vulnerability. Certain bacteria, such as Sphingomonas wittichii RW1, are known to degrade nitrodiphenyl ether herbicides by cleaving the ether bond.[7][8] This cleavage can occur through oxidative or hydrolytic mechanisms, yielding a halogenated phenol and a nitrated catechol or their derivatives.

1.2. Subsequent Degradation Steps

Following the initial transformations, the resulting intermediate metabolites undergo further degradation.

  • Dehalogenation: The removal of bromine and chlorine atoms is a crucial step in the complete mineralization of the compound. This can occur through reductive, oxidative, or hydrolytic mechanisms. For instance, some bacteria can reductively dechlorinate chlorinated aromatic compounds under anaerobic conditions.[9]

  • Aromatic Ring Cleavage: Once the aromatic rings are sufficiently functionalized with hydroxyl groups (e.g., catechols), they become susceptible to cleavage by dioxygenase enzymes. This opens up the aromatic structure, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

BiodegradationPathway cluster_initial Initial Reactions cluster_subsequent Subsequent Degradation A 2-Bromo-1-(3,5-dichlorophenoxy)- 4-nitrobenzene B 2-Bromo-1-(3,5-dichlorophenoxy)- 4-aminobenzene A->B Nitro Reduction C 3,5-Dichlorophenol + 2-Bromo-4-nitrocatechol A->C Ether Cleavage D Dehalogenated Intermediates B->D C->D E Ring Cleavage Products D->E Dioxygenases F Central Metabolism (e.g., TCA Cycle) E->F

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Halogenated aromatic compounds are known to be susceptible to photodegradation.[10][11]

2.1. Primary Photolytic Reactions

The primary photochemical reactions for 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene likely involve the cleavage of the carbon-halogen and carbon-oxygen bonds.

  • Reductive Debromination/Dechlorination: The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds can be cleaved upon absorption of UV radiation. This process, known as reductive dehalogenation, leads to the formation of less halogenated, and often more biodegradable, intermediates.[12][13] The C-Br bond is generally weaker and more susceptible to photolysis than the C-Cl bond.

  • Photo-cleavage of the Ether Linkage: The ether bond can also be cleaved by UV light, similar to the enzymatic cleavage observed in biodegradation. This would result in the formation of halogenated phenols and nitrated aromatic fragments.

2.2. Factors Influencing Photodegradation

The rate and extent of photodegradation are influenced by several environmental factors:

  • Wavelength of Light: Shorter wavelengths of UV light (e.g., UV-B and UV-C) are more energetic and generally lead to faster degradation rates.[12][14]

  • Presence of Photosensitizers: Natural water bodies contain dissolved organic matter (DOM) which can act as photosensitizers. DOM can absorb light and transfer the energy to the pollutant, accelerating its degradation through indirect photolysis.[15]

  • Environmental Matrix: Photodegradation rates can differ between water, soil, and air, due to variations in light penetration and the presence of other interacting substances.

PhotodegradationPathway A 2-Bromo-1-(3,5-dichlorophenoxy)- 4-nitrobenzene C Reductive Dehalogenation (Loss of Br, Cl) A->C D Photo-cleavage of Ether Linkage A->D B UV Radiation (Sunlight) B->A E Less Halogenated Intermediates C->E F Halogenated Phenols + Nitrated Aromatics D->F

Chemical Degradation (Hydrolysis)

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene to hydrolysis will depend on the pH of the surrounding environment.

3.1. Hydrolytic Cleavage of the Ether Bond

The ether linkage in this molecule can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This would lead to the formation of 3,5-dichlorophenol and 2-bromo-4-nitrophenol. The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic rings.

3.2. Hydrolysis of Halogen Substituents

While generally less reactive towards hydrolysis than the ether linkage, the carbon-halogen bonds can also undergo nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures and extreme pH values. This would result in the replacement of bromine or chlorine atoms with hydroxyl groups.

Degradation Pathway Primary Reactions Key Intermediates Influencing Factors
Biodegradation Nitro group reduction, Ether bond cleavage, Dehalogenation, Ring cleavageAminated and hydroxylated aromatics, Halogenated phenols, Catechols, Aliphatic acidsMicrobial population, Oxygen availability, Nutrients, Temperature, pH
Photodegradation Reductive dehalogenation, Photo-cleavage of ether bondLess halogenated aromatics, Halogenated phenols, Nitrated aromaticsLight intensity and wavelength, Presence of photosensitizers (DOM), Environmental matrix
Chemical Degradation (Hydrolysis) Hydrolytic cleavage of ether bond, Hydrolysis of halogen substituents3,5-Dichlorophenol, 2-Bromo-4-nitrophenol, Hydroxylated aromaticspH, Temperature

Table 1: Summary of Environmental Degradation Pathways

Experimental Protocols

To investigate the environmental degradation of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, a combination of laboratory experiments and analytical techniques is required.

Protocol 1: Biodegradation Study

Objective: To assess the biodegradability of the target compound by a mixed microbial culture from an environmentally relevant source (e.g., soil, activated sludge).

Methodology:

  • Microbial Inoculum: Prepare a suspension of a mixed microbial culture from a relevant environmental sample.

  • Microcosm Setup: In a series of flasks, combine a mineral salts medium, the microbial inoculum, and the target compound at a known concentration. Include sterile controls (no inoculum) and biotic controls (no target compound).

  • Incubation: Incubate the flasks under controlled conditions (e.g., 25°C, shaking) for a specified period (e.g., 28 days).

  • Sampling: Periodically collect samples from each flask for analysis.

  • Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]

Protocol 2: Photodegradation Study

Objective: To determine the rate and products of photodegradation of the target compound under simulated sunlight.

Methodology:

  • Sample Preparation: Prepare aqueous solutions of the target compound in purified water and in a solution containing a known concentration of a photosensitizer (e.g., humic acid).

  • Irradiation: Place the solutions in a photolysis reactor equipped with a lamp that simulates the solar spectrum. Include dark controls wrapped in aluminum foil.

  • Sampling: At regular time intervals, withdraw samples from the irradiated and dark control solutions.

  • Analysis: Quantify the concentration of the parent compound and identify major photoproducts using HPLC-UV or LC-MS/MS.[15]

ExperimentalWorkflow cluster_biodegradation Biodegradation Study cluster_photodegradation Photodegradation Study A1 Microcosm Setup B1 Incubation A1->B1 C1 Sampling B1->C1 D1 HPLC or GC-MS Analysis C1->D1 A2 Sample Preparation B2 Irradiation A2->B2 C2 Sampling B2->C2 D2 HPLC-UV or LC-MS/MS Analysis C2->D2

Conclusion

The environmental fate of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is a complex interplay of biodegradation, photodegradation, and chemical degradation processes. The presence of multiple halogen atoms and a nitro group suggests that this compound is likely to be persistent in the environment. However, under favorable conditions, microbial and photochemical processes can lead to its transformation and eventual mineralization. A thorough understanding of these degradation pathways is essential for assessing the environmental risks associated with this and structurally related compounds. Further research is needed to isolate and characterize the specific microorganisms and enzymes involved in its biodegradation and to fully elucidate the structures of the various degradation intermediates.

References

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  • Chen, J., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6033. [Link]

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Foundational

A Technical Guide to the Identification and Characterization of Metabolites of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

Abstract This technical guide provides a comprehensive framework for the systematic identification and structural elucidation of metabolites of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, a halogenated nitroaromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the systematic identification and structural elucidation of metabolites of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, a halogenated nitroaromatic compound. The metabolic fate of such xenobiotics is a critical component of drug development and chemical safety assessment, directly influencing their efficacy, toxicity, and pharmacokinetic profiles. We present an integrated strategy employing both in vitro and in vivo biological models, coupled with advanced analytical technologies. This document details the scientific rationale behind experimental design, provides robust, step-by-step protocols, and outlines a definitive workflow for structural characterization using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This guide is intended for researchers, scientists, and professionals in drug metabolism, toxicology, and analytical chemistry.

Strategic Imperative: Why Metabolite Identification is Crucial

The biotransformation of a xenobiotic compound like 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is not a peripheral academic exercise; it is central to understanding its biological activity and potential liabilities. Metabolism can profoundly alter a compound's properties, leading to detoxification, bioactivation into reactive or toxic species, or the formation of active metabolites with distinct pharmacological profiles. For a molecule with multiple reactive sites—a nitro group, a bromine atom, two chlorine atoms, and two aromatic rings—the metabolic landscape is predictably complex.

The core objectives of this investigation are:

  • To comprehensively map the Phase I and Phase II metabolic pathways.

  • To identify and structurally confirm major and unique metabolites.

  • To assess species-specific differences in metabolism, which is crucial for extrapolating preclinical data to human risk assessment.[1]

  • To generate critical data for regulatory submissions, adhering to guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[2][3]

Our strategy is built on a tiered approach, beginning with simple, high-throughput in vitro systems to generate initial metabolic profiles and hypotheses, followed by more complex in vivo models to confirm and contextualize these findings in a whole-organism system.

Predicted Metabolic Landscape

Based on the structure of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, several metabolic transformations are anticipated. Understanding these predicted pathways is foundational to designing the analytical workflow.

  • Nitroreduction: The nitroaromatic moiety is a prime target for reduction by nitroreductase enzymes, which are present in both microsomal and cytosolic fractions of the liver.[4][5][6] This multi-step reduction can yield nitroso, hydroxylamino, and ultimately, amino metabolites. The amino metabolite is often a major product for nitroaromatic compounds.[7]

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are expected to catalyze hydroxylation on either of the aromatic rings.[8][9] The positions of hydroxylation will be influenced by the existing substituents.

  • Conjugation (Phase II):

    • Glutathione (GSH) Conjugation: The parent compound or its oxidized metabolites can generate electrophilic intermediates (e.g., epoxides, quinones) that are readily conjugated with glutathione.[10][11] This is a major detoxification pathway. The nitroso intermediate from nitroreduction is also known to be highly reactive and can form GSH adducts.[12]

    • Glucuronidation and Sulfation: Hydroxylated metabolites formed during Phase I are prime candidates for conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs), increasing their water solubility for excretion.[9]

The interplay of these pathways will generate a complex mixture of metabolites that must be analytically resolved and identified.

The Experimental Workflow: An Integrated Approach

A successful metabolite identification campaign relies on a logical and phased workflow. Our approach ensures that data from each stage informs the next, creating a robust and self-validating system.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Sample Processing & Analysis cluster_3 Phase 4: Identification & Elucidation microsomes Liver Microsomes (Rat, Human) hepatocytes Suspension Hepatocytes (Rat, Human) sample_prep Sample Preparation (PPT, LLE, SPE) microsomes->sample_prep hepatocytes->sample_prep animal_study Rodent Model Study (e.g., Sprague-Dawley Rat) OECD 417 Guidelines animal_study->sample_prep lcms UHPLC-HRMS/MS Analysis (Metabolite Profiling) sample_prep->lcms data_proc Data Processing & Mining lcms->data_proc struct_elucid Structural Elucidation data_proc->struct_elucid nmr NMR Spectroscopy (Definitive Structure) struct_elucid->nmr

Caption: Integrated workflow for metabolite identification.

In Vitro Biological Models: The First Line of Investigation

In vitro models offer a controlled, cost-effective, and high-throughput environment to generate metabolites and understand primary metabolic pathways without the complexity of a whole organism.[13][14]

Rationale for Model Selection
  • Liver Microsomes: These subcellular fractions are enriched with Phase I enzymes, particularly CYPs and some nitroreductases.[8][15] They are ideal for initial screening of oxidative metabolism and require the addition of cofactors like NADPH. Their primary limitation is the absence of most Phase II conjugation enzymes (except for some UGTs) and cytosolic enzymes.[16]

  • Suspension Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II enzymes, cofactors, and transporters.[16][17] This allows for the observation of the complete metabolic cascade, from parent compound to final conjugated metabolites.

Experimental Protocol: Incubation with Human Liver Microsomes (HLM)
  • Preparation: On ice, prepare a master mix containing HLM (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., G6P, G6PDH, NADP+) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Add 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (typically from a DMSO or acetonitrile stock, final solvent concentration <1%) to the master mix to initiate the reaction. A typical final substrate concentration is 1-10 µM.

  • Incubation: Incubate at 37°C. Time points (e.g., 0, 15, 30, 60 minutes) are taken to monitor metabolite formation over time.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Controls:

    • Negative Control (No Cofactor): Exclude the NADPH regenerating system to identify non-enzymatic degradation.

    • Negative Control (Heat-Inactivated): Use heat-inactivated microsomes to confirm that metabolism is enzyme-mediated.

  • Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant for direct injection into the LC-MS/MS system.

In Vivo Models: The Whole-Organism Perspective

In vivo studies are indispensable for understanding the complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[18] They confirm the relevance of in vitro findings and can reveal unique metabolites formed in extrahepatic tissues or by gut microflora.[7] The Sprague-Dawley rat is a commonly used model for toxicokinetic studies as recommended by OECD Guideline 417.[19]

Experimental Protocol: Rodent Toxicokinetic Study (Adapted from OECD 417)
  • Acclimatization: House male Sprague-Dawley rats in metabolism cages for at least 5 days prior to the study to allow for acclimatization.

  • Dosing: Administer a single dose of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene via oral gavage. At least two dose levels should be used to assess dose-dependency.[20]

  • Sample Collection:

    • Urine and Feces: Collect separately at pre-defined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood/Plasma: Collect via a cannulated vessel or terminal bleed at specific time points (e.g., 0.5, 1, 2, 4, 8, 24h) into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation. Precipitate proteins with an organic solvent (e.g., acetonitrile or methanol).

    • Urine: May require treatment with β-glucuronidase/sulfatase to cleave conjugates and analyze the resulting aglycones.

    • Feces: Homogenize with a suitable solvent, extract the compound and its metabolites, and clean up the extract using Solid Phase Extraction (SPE).

  • Analysis: Analyze the processed samples by LC-MS/MS to profile the metabolites present in each matrix.

Analytical Strategy: Unraveling the Metabolite Puzzle

The cornerstone of modern metabolite identification is the combination of liquid chromatography for separation and high-resolution mass spectrometry for detection and preliminary identification.[21][22]

UHPLC-HRMS/MS: The Primary Discovery Tool

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is the platform of choice.

  • Chromatography: A reversed-phase C18 column is typically used to separate the parent compound from its more polar metabolites. A gradient elution from a weak aqueous mobile phase (e.g., water with 0.1% formic acid) to a strong organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

  • Mass Spectrometry:

    • Full Scan MS: Provides high-resolution, accurate mass data for all ions, allowing for the determination of elemental formulas. The unique isotopic signature of the parent compound (containing one bromine and two chlorine atoms) will be a powerful diagnostic tool for identifying related metabolites.[23][24]

    • Tandem MS (MS/MS): The instrument isolates a specific metabolite ion, fragments it, and measures the mass of the resulting fragments. This fragmentation pattern provides a "fingerprint" for the molecule, offering structural clues.[23][25] Common fragmentation pathways for halogenated compounds include the loss of the halogen atom or HX.[26][27]

Data Mining and Processing

Specialized software is used to compare the chromatograms of control samples versus dosed samples. The software can automatically detect potential metabolites based on:

  • Predicted mass shifts corresponding to common metabolic reactions (see Table 1).

  • The characteristic isotopic pattern of the bromine and chlorine atoms.

  • Co-elution with the parent drug in radio-labeled studies.

  • Using stable isotope-labeled parent compounds can significantly aid in distinguishing true metabolites from background matrix ions.[28][29]

Metabolic Reaction Mass Change (Da) Description
Phase I
Nitroreduction (NO₂ → NH₂)-30.0106Conversion of a nitro group to an amino group.
Hydroxylation+15.9949Addition of a hydroxyl (-OH) group.
Dechlorination-33.9614Replacement of a chlorine atom with hydrogen.
Debromination-78.9183Replacement of a bromine atom with hydrogen.
Phase II
Glucuronidation+176.0321Conjugation with glucuronic acid.
Glutathione Conjugation+305.0682Conjugation with glutathione.
Acetylation (of amino metabolite)+42.0106Addition of an acetyl group to the amino metabolite.
Table 1: Common Metabolic Transformations and Corresponding Mass Shifts.

Structural Elucidation: Achieving Definitive Identification

While HRMS/MS provides strong evidence, it can be insufficient to distinguish between isomers or confirm novel structures. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.[30][31]

The Role of NMR Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of a molecule.[32][33] After a metabolite of interest is isolated and purified (often via preparative HPLC), a suite of NMR experiments can be run:

  • 1D NMR (¹H, ¹³C): Provides information on the number and type of protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For example, an HMBC experiment can show correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together the molecular structure and identifying the exact site of metabolic modification (e.g., the specific carbon atom that was hydroxylated).[34]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene Parent Compound amino Amino Metabolite (Nitroreduction) parent:f1->amino Nitroreductase hydroxyl Hydroxylated Metabolite (Oxidation) parent:f1->hydroxyl CYP450 gsh_conjugate GSH Conjugate parent:f1->gsh_conjugate GST acetyl_amino N-Acetyl Metabolite amino->acetyl_amino NAT hydroxyl->gsh_conjugate GST glucuronide Glucuronide Conjugate hydroxyl->glucuronide UGT

Caption: Predicted major metabolic pathways.

Conclusion and Future Directions

The systematic approach outlined in this guide, integrating rational in vitro and in vivo model selection with powerful analytical technologies, provides a robust framework for the comprehensive identification of metabolites of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene. The elucidation of these metabolic pathways is a non-negotiable step in modern chemical safety and drug efficacy assessment. By understanding how a biological system processes this compound, we gain invaluable insights into its potential toxicity, informing risk assessment and guiding the development of safer, more effective chemical entities. Future studies should focus on quantitative analysis of the identified metabolites to determine the major clearance pathways and on conducting metabolic studies in human-derived systems to ensure the most accurate extrapolation to human health.

References

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  • ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Lake, B. G., & Evans, D. C. (1996). The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. Human & Experimental Toxicology. [Link]

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  • Patsnap Synapse. (2025). What models are used in in vivo pharmacokinetics studies?. Patsnap Synapse. [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Miyata, N., et al. (1990). Reduction properties of nitrated naphthalenes: relationship between electrochemical reduction potential and the enzymatic reduction by microsomes or cytosol from rat liver. Biochemical Pharmacology. [Link]

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  • Moreno, S. N., et al. (1985). Studies on Nifurtimox Nitroreductase Activity in Liver and Other Rat Tissues. Biochemical Pharmacology. [Link]

  • Sahoo, N. K., et al. (2020). An overview on NMR spectroscopy based metabolomics. International Journal of Pharmaceutical Sciences and Developmental Research. [Link]

  • Scribd. (n.d.). OECD TG 417: Toxicokinetics Guidelines. Scribd. [Link]

  • Jonen, H. G., et al. (1978). Enhancement of nitro reduction in rat liver microsomes by haemin and haemoproteins. Xenobiotica. [Link]

  • Izumi, Y., et al. (2018). Highly Accurate Detection and Identification Methodology of Xenobiotic Metabolites Using Stable Isotope Labeling, Data Mining Techniques, and Time-Dependent Profiling Based on LC/HRMS/MS. ACS Publications. [Link]

  • Research Square. (2025). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Research Square. [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]

  • Labcorp. (n.d.). OECD 417: Toxicokinetic studies. Labcorp. [Link]

  • Watt, K. C., et al. (1999). Glutathione conjugation of electrophilic metabolites of 1-nitronaphthalene in rat tracheobronchial airways and liver: identification by mass spectrometry and proton nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology. [Link]

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  • Physiogenex. (n.d.). In vivo metabolic studies for drug efficacy. Physiogenex. [Link]

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  • ACS Publications. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. [Link]

  • MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI. [Link]

  • Bingol, K., et al. (1989). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites. [Link]

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  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

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  • DiVA. (2022). Metabolic transformation of environmentally-relevant brominated flame retardants in Fauna: A review. DiVA Portal. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene via SNAr

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction & Strategic Rationale The diaryl ether motif is a ubiquitous structural element in modern pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction & Strategic Rationale

The diaryl ether motif is a ubiquitous structural element in modern pharmacophores, agrochemicals, and complex natural products. Synthesizing highly functionalized diaryl ethers requires precise regiocontrol, especially when the building blocks contain multiple halogen substituents that could serve as competing reaction sites.

This application note details the synthesis of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene . The target molecule is strategically valuable because it retains an aryl bromide handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a nitro group that can be subsequently reduced to an aniline for amide coupling.

To achieve this synthesis, we employ a Nucleophilic Aromatic Substitution (SNAr) strategy rather than an Ullmann-type coupling. The reaction utilizes 3,5-dichlorophenol as the nucleophile and 2-bromo-1-fluoro-4-nitrobenzene as the electrophile [1].

The Causality of Experimental Choices
  • Regioselectivity (F vs. Br): In transition-metal-catalyzed Ullmann couplings, reactivity generally follows the trend I > Br > Cl > F. Attempting an Ullmann coupling with 2-bromo-1-fluoro-4-nitrobenzene would likely result in unwanted oxidative addition at the C-Br bond, leading to oligomerization or incorrect connectivity. Conversely, the SNAr pathway relies on the stabilization of the intermediate Meisenheimer complex. Because fluorine is highly electronegative, it provides extreme inductive activation of the adjacent carbon, making the SNAr reactivity order F > Cl > Br > I [2]. This guarantees that the phenoxide selectively attacks the C-F bond, leaving the C-Br bond completely intact.

  • Base and Solvent Selection: Potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) is the optimal system. K2​CO3​ is sufficiently basic to deprotonate 3,5-dichlorophenol ( pKa​≈8.2 ) without causing degradation of the nitroarene. DMF, a polar aprotic solvent, strongly solvates the potassium cations, leaving the phenoxide anion highly "naked" and nucleophilic, which accelerates the rate-determining addition step[3].

Mechanistic Workflow

The following diagram illustrates the logical progression and intermediate formation during the SNAr reaction.

SNAr_Mechanism Substrates 1. Substrate Input 3,5-Dichlorophenol + 2-Bromo-1-fluoro-4-nitrobenzene Deprotonation 2. Base Activation K2CO3 in DMF deprotonates phenol to form 3,5-dichlorophenoxide Substrates->Deprotonation Attack 3. Nucleophilic Attack Phenoxide attacks the highly electrophilic C-F carbon (ortho to Br, para to NO2) Deprotonation->Attack Meisenheimer 4. Meisenheimer Complex Negative charge delocalized into the para-nitro group (Resonance Stabilization) Attack->Meisenheimer Elimination 5. Elimination Expulsion of Fluoride (F-) leaving group Restoration of aromaticity Meisenheimer->Elimination Product 6. Final Product 2-Bromo-1-(3,5-dichlorophenoxy) -4-nitrobenzene Elimination->Product

Caption: Mechanistic workflow of the SNAr reaction highlighting the formation of the Meisenheimer complex.

Comparative Reaction Metrics

To validate the choice of SNAr, the following table summarizes the theoretical and practical differences between SNAr and Ullmann coupling for this specific substrate pairing [2].

ParameterSNAr (Current Protocol)Ullmann Ether Synthesis
Primary Mechanism Addition-Elimination (Meisenheimer)Oxidative Addition / Reductive Elimination
Leaving Group Preference F > Cl > Br > II > Br > Cl > F
Regioselectivity Excellent (Exclusive C-F attack)Poor (High risk of C-Br insertion)
Catalyst Requirement None (Base promoted)Cu(I) salts + Ligands (e.g., phenanthroline)
Temperature 80 °C – 100 °C110 °C – 140 °C
Atmosphere Ambient or NitrogenStrictly Inert (Argon/Nitrogen)

Experimental Protocol

Scale: 10.0 mmol Caution: All procedures should be carried out in a well-ventilated fume hood. 2-Bromo-1-fluoro-4-nitrobenzene is a skin and eye irritant. DMF is a reproductive toxin and readily absorbed through the skin. Proper PPE (lab coat, gloves, safety goggles) is mandatory.

Materials Required:
  • 3,5-Dichlorophenol (1.63 g, 10.0 mmol, 1.0 equiv.)

  • 2-Bromo-1-fluoro-4-nitrobenzene (2.31 g, 10.5 mmol, 1.05 equiv.)

  • Potassium carbonate, anhydrous ( K2​CO3​ ) (2.76 g, 20.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Ethyl acetate (EtOAc) and Hexanes for extraction and chromatography

  • Brine (saturated aqueous NaCl )

Step-by-Step Methodology:
  • Preparation of the Nucleophile:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorophenol (1.63 g, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol) [1].

    • Add 25 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. Note: The solution may develop a slight yellow tint indicating the formation of the phenoxide anion.

  • Electrophile Addition:

    • Add 2-bromo-1-fluoro-4-nitrobenzene (2.31 g, 10.5 mmol) to the reaction mixture in a single portion.

  • Reaction Execution:

    • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.

    • Stir vigorously at 80 °C for 4 to 6 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc solvent system.

    • The starting phenol will appear as a lower Rf​ spot (visualized by UV and iodine), while the highly non-polar diaryl ether product will elute with a significantly higher Rf​ . The reaction is deemed complete when the phenol spot is entirely consumed.

  • Aqueous Workup:

    • Remove the flask from heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold distilled water. This quenches the reaction and crashes out the highly hydrophobic product, while dissolving the inorganic salts and DMF.

    • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

    • Combine the organic layers and wash sequentially with distilled water ( 2×50 mL) and brine ( 1×50 mL). Crucial Step: Multiple water washes are required to quantitatively remove residual DMF, which otherwise complicates concentration and purification.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

  • Purification:

    • Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% EtOAc in Hexanes.

    • Collect the product fractions, concentrate, and dry under high vacuum to afford 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene as a crystalline solid.

References

  • The Journal of Organic Chemistry. (2010). Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. ACS Publications. Retrieved from[Link]

Application

Application Note: Strategic Utilization of 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene in Advanced Organic Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery and agrochemical development, the design of multi-functional buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the design of multi-functional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (CAS: 477870-52-3) is a highly privileged, tri-orthogonal intermediate. It features a conformationally flexible diaryl ether core—a known bioisostere for lipophilic binding pockets in kinase and caspase inhibitors—flanked by two selectively addressable functional groups: a reducible nitro group and a cross-couplable bromine atom. This application note details the mechanistic rationale, synthetic protocols, and analytical validation for utilizing this intermediate to construct complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Orthogonal Reactivity

As a Senior Application Scientist, I frequently encounter the challenge of designing multi-step syntheses where functional group compatibility is paramount. The utility of this intermediate lies in its highly predictable, stepwise reactivity profile:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis of the diaryl ether core relies on the potent electron-withdrawing nature of the para-nitro group. This group lowers the LUMO of the fluorobenzene precursor, facilitating the nucleophilic attack by 3,5-dichlorophenol and subsequent elimination of the fluoride ion .

  • Chemoselective Nitro Reduction: Converting the nitro group to an aniline is required for subsequent amide or urea formation. However, standard catalytic hydrogenation (e.g., Pd/C with H2) is strictly contraindicated, as it will trigger rapid hydrodehalogenation of both the bromine and chlorine atoms. Instead, a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) provides a self-validating, highly chemoselective pathway. The iron serves as the stoichiometric reductant while NH4Cl acts as a mild proton donor, ensuring quantitative reduction without cleaving the sensitive C-Br or C-Cl bonds .

  • Palladium-Catalyzed Cross-Coupling: Once the nitro group is reduced (or prior to reduction, depending on the synthetic route), the C-Br bond serves as an ideal electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for rapid diversification of the scaffold.

Reactivity Visualization

Reactivity Core 2-Bromo-1-(3,5-dichlorophenoxy) -4-nitrobenzene Nitro C4: Nitro Group Chemoselective Reduction (Avoid Dehalogenation) Core->Nitro Fe/NH4Cl Bromo C2: Bromine Pd-Catalyzed Cross-Coupling Core->Bromo Pd(0) Catalysis Ether C1: Diaryl Ether Conformational Flexibility Lipophilic Binding Core->Ether Bioisostere

Orthogonal reactivity and structural properties of the intermediate.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure causality between the reaction conditions and the desired chemical transformations.

Protocol A: Synthesis of the Intermediate via SNAr

Objective: Form the diaryl ether linkage via displacement of an aryl fluoride.

  • Preparation: Charge a dry, round-bottom flask with 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq) and 3,5-dichlorophenol (1.1 eq).

  • Solvation & Basification: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq). Causality: K2CO3 deprotonates the phenol to form the highly nucleophilic phenoxide; DMF solvates the potassium cations, leaving the phenoxide naked and highly reactive.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is complete when the starting fluorobenzene is consumed.

  • Workup: Cool to room temperature. Pour the mixture into ice water (3x volume of DMF) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene.

Protocol B: Chemoselective Nitro Reduction to Aniline

Objective: Reduce the nitro group while preserving the C-Br and C-Cl bonds.

  • Preparation: Dissolve 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq). Causality: The high surface area of 325 mesh Fe ensures rapid electron transfer, while the mild acidity of NH4Cl prevents the formation of basic iron oxides that could stall the reaction.

  • Reaction: Heat the suspension to 80 °C with vigorous stirring for 2-3 hours.

  • Workup: Cool the mixture and filter through a pad of Celite to remove iron residues. Wash the Celite cake thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and evaporate to yield 3-bromo-4-(3,5-dichlorophenoxy)aniline.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl/heteroaryl group at the C2 position.

  • Preparation: In a Schlenk flask, combine the aniline from Protocol B (1.0 eq), an Arylboronic acid (1.2 eq), and Sodium Carbonate (Na2CO3, 3.0 eq).

  • Solvation: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand stabilizes the palladium intermediate and accelerates the reductive elimination step, minimizing debromination side-reactions.

  • Reaction: Heat at 90 °C for 12 hours under nitrogen.

  • Workup: Filter through Celite, extract with Ethyl Acetate, and purify via silica gel chromatography.

Synthetic Workflow Visualization

Workflow A 2-Bromo-1-fluoro -4-nitrobenzene B 2-Bromo-1-(3,5-dichlorophenoxy) -4-nitrobenzene A->B SNAr (3,5-Dichlorophenol) C 3-Bromo-4-(3,5-dichlorophenoxy) aniline B->C Nitro Reduction (Fe, NH4Cl) D Cross-Coupled API Scaffold C->D Suzuki Coupling (R-B(OH)2, Pd)

Step-by-step synthetic workflow utilizing the intermediate for API scaffolds.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical markers for the described protocols, providing a self-validating reference for bench scientists.

Reaction StepTransformationKey Reagents & ConditionsTypical YieldKey Analytical Markers (LC-MS / ¹H NMR)
1. SNAr Fluoro → Diaryl Ether3,5-Dichlorophenol, K2CO3, DMF, 80 °C85–92%Disappearance of Ar-F splitting; Appearance of phenoxy protons (δ 7.1–7.3 ppm).
2. Reduction Nitro → AnilineFe powder, NH4Cl, EtOH/H2O, 80 °C90–95%Upfield shift of Ar-H signals; Broad singlet for -NH2 (δ 4.0–5.5 ppm); MS: [M+H]+ shifts by -30 Da.
3. Coupling Bromo → ArylAryl-B(OH)2, Pd(dppf)Cl2, Na2CO3, 90 °C75–88%Disappearance of the characteristic 1:1 Ar-Br isotope pattern in MS; New aromatic signals in NMR.

References

  • European Patent Office (EP2424368B1).Pyrrolotriazine Compounds as Kinase Inhibitors. Details the foundational SNAr methodology for synthesizing halogenated nitro-diaryl ethers using potassium carbonate in polar aprotic solvents.
  • RSC Mechanochemistry (2025). Iron–water mediated chemoselective reduction of nitroarenes. Provides modern mechanistic validation for the use of Iron and Ammonium Chloride to selectively reduce nitro groups without inducing hydrodehalogenation. Available at:[Link]

Method

High-Resolution GC-MS Analysis of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene: Method Optimization and Fragmentation Dynamics

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Environmental Monitoring, Pesticide Intermediate Profiling, and Trace Residue Analysis Chemical Context & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Environmental Monitoring, Pesticide Intermediate Profiling, and Trace Residue Analysis

Chemical Context & Scientific Rationale

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (C₁₂H₆BrCl₂NO₃) is a highly halogenated, nitroaromatic diaryl ether. Structurally analogous to persistent organic pollutants like polybrominated diphenyl ethers (PBDEs) and herbicidal agents like Nitrofen, this compound presents unique analytical challenges. Its high boiling point, thermal lability (due to the nitro group), and strong electronegativity require highly optimized gas chromatography-mass spectrometry (GC-MS) workflows.

Causality in Methodological Design
  • Inlet & Column Chemistry: Nitroaromatics and halogenated ethers are prone to thermal degradation and adsorption at active sites within the GC inlet. To mitigate this, a pulsed splitless injection utilizing a highly deactivated, low-volume liner is critical, aligning with standard EPA Method 8091 guidelines for nitroaromatics[1]. A non-polar to slightly polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, DB-5ms) is selected to ensure high thermal stability and optimal separation of halogenated congeners without peak tailing.

  • Ionization Strategy: While Electron Ionization (EI) at 70 eV is the gold standard for structural elucidation and library matching, the complex chromatographic elution profile of combined halogenated ethers benefits significantly from enhanced selectivity[2]. Because the molecule contains highly electronegative moieties (Br, Cl, and NO₂), it is an exceptional candidate for Electron Capture Negative Ionization (ECNI) using methane as a reagent gas, which can increase sensitivity by 10- to 100-fold for trace analysis.

Mass Spectrometry Dynamics & Causality

The fragmentation of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene under EI conditions is governed by strict mass spectrometry rules, making its spectral signature highly predictable.

  • The Nitrogen Rule: According to the Nitrogen Rule, intact molecules containing an odd number of nitrogen atoms will exhibit an odd-numbered nominal mass[3]. With one nitrogen atom, the lowest-mass isotope of the molecular ion [M]•⁺ appears at m/z 361.

  • Isotopic Clustering: The presence of chlorine or bromine in a molecule is easily detected by noticing the intensity ratios of ions differing by 2 amu[4]. The combination of one Bromine (⁷⁹Br, ⁸¹Br) and two Chlorines (³⁵Cl, ³⁷Cl) generates a distinct molecular ion cluster at m/z 361, 363, 365, and 367. The statistical distribution of these isotopes yields a relative abundance ratio of approximately 60 : 100 : 47 : 7 , making m/z 363 the base peak of the cluster.

  • Fragmentation Pathways: Alpha-cleavage and inductive cleavage are predominant fragmentation modes for ethers[5]. The primary cleavage is the loss of the NO₂ radical (46 Da). Interestingly, the resulting [M - NO₂]⁺ fragment (m/z 315) is an even-electron cation containing zero nitrogen atoms. Because it has zero nitrogens, its nominal mass shifts back to an odd number, perfectly demonstrating the inverse Nitrogen Rule for fragment ions. Secondary fragmentation involves the inductive cleavage of the diaryl ether bond, yielding the 3,5-dichlorophenoxy cation (m/z 161) and the 2-bromo-4-nitrophenyl cation (m/z 200).

Fragmentation M Molecular Ion[M]•+ m/z 361, 363, 365, 367 F1 [M - NO2]+ m/z 315, 317, 319 M->F1 - NO2 (46 Da) F2 3,5-Dichlorophenoxy Cation m/z 161, 163, 165 M->F2 Ether Cleavage F3 2-Bromo-4-nitrophenyl Cation m/z 200, 202 M->F3 Ether Cleavage F4 3,5-Dichlorophenyl Cation m/z 145, 147, 149 F2->F4 - O (16 Da)

Fig 2: Primary EI fragmentation pathways of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene.

Experimental Methodologies

Extraction of halo-ethers from complex matrices is efficiently achieved using optimized liquid-liquid or QuEChERS protocols, ensuring high recovery prior to GC-MS[6].

Step-by-Step QuEChERS Extraction Protocol
  • Sample Hydration: Weigh 5.0 g of homogenized solid matrix (or 10.0 mL of aqueous sample) into a 50 mL PTFE centrifuge tube.

  • Standard Addition: Spike the sample with 10 µL of a 10 µg/mL 4,4'-dibromobiphenyl Internal Standard (ISTD) solution and 10 µL of 2,4-dichlorodiphenyl ether (Surrogate).

  • Solvent Extraction: Add 10.0 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute to ensure complete matrix dispersion.

  • Salting Out: Add pre-weighed extraction salts (4.0 g anhydrous MgSO₄, 1.0 g NaCl). Causality: MgSO₄ drives the exothermic partitioning of the analyte into the organic phase, while NaCl controls the polarity of the aqueous phase. Shake immediately for 2 minutes to prevent salt agglomeration, then centrifuge at 4,000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 5.0 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA (Primary Secondary Amine), and 150 mg C18. Causality: PSA removes organic acids that could degrade the column, while C18 removes lipophilic interferences. Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.

  • Solvent Exchange: Transfer 2.0 mL of the purified extract to a glass vial. Evaporate to near-dryness under a gentle nitrogen stream at 35 °C, and reconstitute in 1.0 mL of n-hexane to ensure optimal focusing at the head of the GC column.

Workflow A Sample Matrix (Water/Soil) B QuEChERS Extraction (Acetonitrile + Salts) A->B C dSPE Cleanup (PSA / C18 / MgSO4) B->C D Concentration & Solvent Exchange (Hexane) C->D E GC Separation (DB-5ms, Temp Program) D->E F MS Detection (EI/NCI, Scan/SIM Mode) E->F G Data Analysis (Isotope Cluster & Quantitation) F->G

Fig 1: Optimized QuEChERS extraction and GC-MS analytical workflow for halogenated diphenyl ethers.

GC-MS Operational Parameters

Table 1: Optimized GC-MS Instrument Settings

ParameterSetting / Specification
GC Column DB-5ms (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.2 mL/min
Injection Mode Pulsed Splitless (250 °C, 2 µL injection volume, 30 psi pulse for 0.5 min)
Oven Program 100 °C (1 min) → 15 °C/min to 250 °C → 5 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 250 °C (EI) / 150 °C (NCI)
Ionization Energy 70 eV (EI)
Acquisition Mode Time-segmented Selected Ion Monitoring (SIM)

Data Presentation & Target Ions

To ensure maximum selectivity, quantitation is performed in SIM mode. The quantifier ion is selected based on the highest abundance within the isotopic cluster, while qualifier ions are monitored to confirm structural identity.

Table 2: SIM Target Ions and Theoretical Isotopic Ratios

Analyte / FragmentQuantifier Ion (m/z)Qualifier Ions (m/z)Expected Isotope Ratio
Molecular Ion [M]•⁺ 363361, 365100 : 60 : 47 (normalized to 363)
[M - NO₂]⁺ 317315, 319100 : 60 : 47
3,5-Dichlorophenoxy⁺ 161163100 : 67
2-Bromo-4-nitrophenyl⁺ 200202100 : 100
ISTD (4,4'-dibromobiphenyl) 312314100 : 100

Self-Validating Quality Assurance

Every analytical batch must operate as a self-validating system to guarantee data trustworthiness:

  • Extraction Efficiency (Surrogate Recovery): The recovery of the pre-extraction spiked 2,4-dichlorodiphenyl ether must fall between 70% and 120% . Recoveries outside this range indicate severe matrix suppression, incomplete partitioning, or emulsion formation during the QuEChERS salting-out step.

  • Instrumental Drift (ISTD Normalization): The post-extraction spiked 4,4'-dibromobiphenyl corrects for minor variations in autosampler injection volume and progressive MS detector drift over long analytical sequences.

  • Spectral Fidelity: The abundance ratio between the quantifier and qualifier ions (e.g., m/z 363 vs 361) must remain within ±20% of the theoretical ratios established by the initial calibration standards[2]. Deviations indicate co-eluting matrix interferences, necessitating a shift to MS/MS (triple quadrupole) transitions or NCI mode.

References

  • EPA Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency (EPA).[Link]

  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil. Agilent Technologies.[Link]

  • Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. Shimadzu Corporation.[Link]

  • The Nitrogen Rule in Mass Spectrometry. Chemistry Steps.[Link]

  • Mass Spectrometry. Michigan State University (MSU) Chemistry.[Link]

  • Mass Spectrometry: Fragmentation: Ethers & Sulfides. Miami University. [Link]

Sources

Application

Application Note: Chromatographic Separation and Impurity Profiling of 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

Target Audience: Analytical Chemists, Process Scientists, and Drug/Agrochemical Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Agrochemical Precursors, and Reference S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug/Agrochemical Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Agrochemical Precursors, and Reference Standards

Introduction and Scientific Rationale

The compound 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is a highly functionalized, polyhalogenated nitro-diaryl ether. Structurally, it shares significant physicochemical homology with established agrochemicals like Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene)[1] and industrial flame retardants such as polybrominated diphenyl ethers (PBDEs)[2].

The Analytical Challenge (Causality & E-E-A-T)

Due to the presence of three heavy halogens (one bromine, two chlorines) and a nitro group, this molecule exhibits extreme lipophilicity (estimated logP≈5.0−6.0 ) and lacks any ionizable protons (no acidic phenols or basic amines).

  • Why standard LC-MS fails: Traditional Electrospray Ionization (ESI) heavily relies on protonation/deprotonation. Neutral, highly halogenated ethers ionize poorly in ESI, leading to signal suppression and inaccurate trace impurity quantification[3].

  • The Orthogonal Solution: To create a self-validating analytical system, this protocol pairs Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA) for primary purity and isomer resolution, with Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for orthogonal trace impurity identification. Acetonitrile is selected over methanol in the LC mobile phase because its aprotic nature better disrupts the strong π−π stacking and halogen bonding inherent to diaryl ethers, preventing peak tailing[4].

Orthogonal Analytical Workflow

The following workflow guarantees that impurities co-eluting in the liquid phase are resolved in the gas phase, ensuring absolute structural verification.

G Sample Sample: 2-bromo-1-(3,5-dichlorophenoxy) -4-nitrobenzene Prep Sample Preparation (Dissolution in MeCN/Toluene) Sample->Prep UHPLC UHPLC-PDA (Primary) Isomer & Purity Profiling Prep->UHPLC GCMS GC-EI-MS (Orthogonal) Trace Impurity ID Prep->GCMS Data Data Integration & Cross-Validation UHPLC->Data GCMS->Data Result Validated Certificate of Analysis Data->Result

Orthogonal chromatographic workflow for halogenated nitro-diaryl ether analysis.

Protocol A: UHPLC-PDA Method (Purity & Isomer Separation)

This method is optimized for the baseline resolution of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene from its unreacted precursors (e.g., 3,5-dichlorophenol) and positional isomers.

Reagents and Equipment
  • System: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Sub-2 µm C18 column (e.g., 1.7 µm, 2.1 mm × 100 mm). A high-density C18 or specialized low-silanol R1 column is recommended to prevent secondary interactions with the nitro group[1].

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the sample. Dissolve in 1.0 mL of Tetrahydrofuran (THF) to break crystal lattice energy, then dilute to 10.0 mL with Acetonitrile (final concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the UHPLC lines and equilibrate the column at 50% Mobile Phase B for 10 column volumes.

  • Injection: Inject 1.0 µL of the prepared sample.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the nitrobenzene chromophore) and 280 nm (optimal for the chlorophenoxy ring)[5].

UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4050.050.0Initial
1.000.4050.050.0Isocratic
7.000.405.095.0Linear
9.000.405.095.0Hold
9.100.4050.050.0Linear
12.000.4050.050.0Re-equilibration

Protocol B: GC-EI-MS Method (Trace Impurity Identification)

Because polyhalogenated diphenyl ethers are thermally stable and volatile at high temperatures, GC-MS using Electron Impact (EI) ionization is the gold standard for identifying debrominated or dechlorinated trace impurities, adhering to principles outlined in IEC 62321-6:2015 for PBDEs[2].

Reagents and Equipment
  • System: GC coupled with a single quadrupole Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

Step-by-Step Methodology
  • Sample Preparation: Dilute the UHPLC sample 1:10 in GC-grade Toluene (final concentration: 100 µg/mL). Toluene ensures optimal expansion volume in the GC inlet.

  • Inlet Conditions: Set the split/splitless injector to 280°C. Inject 1.0 µL in splitless mode (purge valve opens at 1.0 min) to maximize sensitivity for trace impurities.

  • Oven Temperature Program:

    • Initial: 100°C (Hold for 2 min).

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 10°C/min to 300°C (Hold for 5 min to bake out heavy matrix components).

  • MS Conditions: Transfer line at 290°C, Ion source at 250°C. Operate in EI mode (70 eV). Scan range: m/z 50 to 500.

Expected Elution and Mass Spectral Data

The EI-MS spectra of halogenated diphenyl ethers are characterized by intense molecular ion clusters due to the natural isotopes of Bromine ( 79 Br, 81 Br) and Chlorine ( 35 Cl, 37 Cl).

Analyte / ImpurityExpected RT (GC)Primary m/z (Molecular Ion Cluster)Key Fragment Ions ( m/z )
3,5-Dichlorophenol (Precursor)6.5 min162, 164, 166127, 99
Debrominated Diaryl Ether (Impurity)12.8 min297, 299, 301267 ( −NO2​ ), 161 (Cleavage)
2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene 15.4 min 375, 377, 379, 381 345 ( −NO2​ ), 214, 161

Note: The molecular ion [M]+ will present a distinct 4-peak isotopic cluster pattern (approximate ratio 3:7:5:1) characteristic of one Br and two Cl atoms.

System Suitability and Troubleshooting

To ensure the trustworthiness of the analytical system, the following System Suitability Test (SST) parameters must be met prior to sample analysis:

  • Resolution ( Rs​ ): The critical pair (typically the target compound and its debrominated analog) must have an Rs​≥2.0 in the UHPLC method.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​>1.5 in the UHPLC method, it indicates secondary interactions. Ensure the mobile phase contains the requisite 0.1% Formic Acid to suppress silanol ionization on the column stationary phase[1].

  • Carryover: A blank injection (Acetonitrile/Toluene) must immediately follow the highest concentration standard. Target compound peak area in the blank must be ≤0.05% of the standard.

References

  • SIELC Technologies. "Separation of Nitrofen on Newcrom R1 HPLC column." SIELC Application Notes, Feb 2018.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGThhSHeDTRyz5MRJSIJEWvc1E9jF2gkSguO23kExm6JdDnp4I2r17fN3a3jKDEPFZjtnc2UADOZ4pP7ULO7BWtVzJCIKlk2EznOdZ4DE5qDQqtrMH2Kx144sEH7sTFnVkmR2vLtDwqymgQlsL9h-pexUU7xBDaRXxnqjVSnQ=]
  • Dioxin 20XX International Symposium. "Analysis of brominated and phosphate-based flame retardants in polymer samples by HPLC-UV/MS and online." Dioxin Symposium Archives.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Zswo9xksNYOcf3d30ZuOX2rFeUpRmUc3xyRUKjH_DbL_Gr7D5isvNgAjbV9nOvh3dWUEASumzbj7jQR858BHkNrfnHf5AedDXFCI6P_CYUB6iasQMbXV0H3GLLWT0mUUc-wA1EuoUKs0kME0LNUJXBVK4TvDmt0=]
  • iTeh Standards. "EN 62321-6:2015 - Determination of certain substances in electrotechnical products - Part 6: Polybrominated biphenyls and polybrominated diphenyl ethers in polymers by gas chromatography-mass spectrometry (GC-MS)." IEC Standards.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN0n1EEaMOdW8RJL2_7CEJbT2N80svZIA_fxGik0Q3bg_1Pq-bQ6MqQzn62SZY8goC8n6oDrEjnopka137TP3vjEuTJ7WROWIpk6P0igenCy3_Hv-Jr58X66BEH0izQNtgL6P0fJs1reLJxL7JZ5SX8c2FPeZYzU1OXC_-cPErak0QqV6hf1YvV1d3mFeAGjxFSRnRT7w54poNZltwxwM=]
  • Environmental Science & Technology. "UV-Induced Formation of Bromophenols from Polybrominated Diphenyl Ethers." ACS Publications, Mar 2013.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHVMdF5VxUfRD-CqFeFuagTu5bJI5GTfXghDY-ncoLRelc2yOxEBWiNMTF_K1V69Y_bGRRW6WrZLEpkfeQvQSoW37kd9yQ5rq6ukyNhamwGgMhbtSsTSVharXjqHS-crNXcmx2ig==]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-bromo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene .

This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) pathway, coupling 2-bromo-1-fluoro-4-nitrobenzene with 3,5-dichlorophenol. While seemingly straightforward, the electronic deactivation of the nucleophile and the risk of competing side reactions often compromise yields. This guide breaks down the causality behind the chemistry, provides a self-validating protocol, and answers the most critical troubleshooting questions.

Part 1: Mechanistic Overview & Reaction Workflow

The formation of the diaryl ether bond relies on the generation of a phenoxide nucleophile that attacks the electron-deficient ipso carbon of the fluoronitrobenzene. The nitro group strongly withdraws electron density, stabilizing the anionic intermediate (Meisenheimer complex).

SNAr_Mechanism A 3,5-Dichlorophenol + Base (Cs2CO3) B 3,5-Dichlorophenoxide (Active Nucleophile) A->B Deprotonation D Meisenheimer Complex (Transition State) B->D Nucleophilic Attack C 2-Bromo-1-fluoro- 4-nitrobenzene C->D SNAr Addition E 2-Bromo-1-(3,5-dichlorophenoxy)- 4-nitrobenzene D->E Fluoride Expulsion

Fig 1: SNAr pathway for 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene synthesis.

Part 2: Quantitative Data & Optimization Matrix

To maximize the yield of this specific diaryl ether, the reaction conditions must overcome the poor nucleophilicity of 3,5-dichlorophenol. Below is a data matrix summarizing how different parameters influence the conversion rate and purity profile.

Table 1: SNAr Optimization Matrix for Diaryl Ether Synthesis

BaseSolventTemp (°C)Time (h)Conversion (%)Primary Observation / Issue
K₂CO₃DMF602445%Stalled reaction; tight ion-pairing limits nucleophilicity.
K₂CO₃DMF1001270%Hydrolysis observed (2-bromo-4-nitrophenol byproduct).
Cs₂CO₃DMF801285%Good yield, but trace debromination detected.
Cs₂CO₃ DMSO 80 8 >98% Optimized: Complete conversion, high purity.

Part 3: Self-Validating Experimental Protocol

This optimized methodology utilizes Cesium Carbonate (Cs₂CO₃) in Dimethyl Sulfoxide (DMSO) to maximize the "naked" character of the phenoxide anion, driving the reaction to completion.

Step 1: Preparation of the Nucleophile In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 3,5-dichlorophenol (1.1 equiv, 5.5 mmol) in anhydrous DMSO (15 mL). Add anhydrous Cs₂CO₃ (1.5 equiv, 7.5 mmol).

  • Causality: Cs₂CO₃ is chosen over K₂CO₃ because the larger ionic radius of the cesium cation disrupts tight ion-pairing, generating a highly reactive, diffuse phenoxide anion.

  • Self-Validation Check: Stir at room temperature for 15 minutes. The solution will shift from colorless to a vibrant yellow, visually confirming the successful generation of the phenoxide anion.

Step 2: Electrophile Addition Introduce 2-bromo-1-fluoro-4-nitrobenzene (1.0 equiv, 5.0 mmol) to the mixture in a single portion.

  • Causality: The highly electronegative fluorine atom strongly activates the ipso carbon for nucleophilic attack by lowering the activation energy required to form the Meisenheimer transition state.

Step 3: Reaction Execution Purge the flask with argon for 5 minutes, seal it, and heat to 80 °C in an oil bath for 8 hours.

  • Causality: Argon prevents the oxidative degradation of the electron-rich phenoxide at elevated temperatures.

Step 4: Reaction Monitoring (Self-Validation) At t=4h, remove a 50 µL aliquot, quench in 0.5 mL water, and extract with 0.5 mL EtOAc. Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 8:2).

  • Validation: The product ether will appear as a distinct UV-active spot with a lower Rf value than the starting fluoronitrobenzene due to the added steric bulk and altered dipole moment.

Step 5: Workup and Isolation Cool the reaction to room temperature and pour the mixture into 50 mL of vigorously stirred, ice-cold distilled water.

  • Causality: DMSO and inorganic salts will partition into the aqueous phase, causing the highly hydrophobic diaryl ether to crash out of solution. Filter the precipitate, wash with cold water (3 x 15 mL), and dry under high vacuum.

Part 4: Troubleshooting FAQs

Q: Why is my starting material (2-bromo-1-fluoro-4-nitrobenzene) converting into a highly polar byproduct instead of the desired ether? A: This is classically indicative of electrophile hydrolysis. If your base or solvent is not strictly anhydrous, hydroxide ions generated from trace water will outcompete the bulky, deactivated 3,5-dichlorophenoxide. This results in the rapid formation of 2-bromo-4-nitrophenol (1)[1]. Solution: Switch to anhydrous DMSO, use oven-dried Cs₂CO₃, and run the reaction under a strict argon atmosphere.

Q: The reaction stalls at 50% conversion even with excess 3,5-dichlorophenol. How do I push it to completion? A: The core issue lies in the poor nucleophilicity of 3,5-dichlorophenol. The two meta-chloro substituents exert a strong electron-withdrawing inductive effect, significantly reducing the electron density on the phenoxide oxygen. When using a standard base like K₂CO₃ in DMF, the tight ion pair limits reactivity. Solution: Upgrading to Cs₂CO₃ in DMSO enhances the nucleophilicity of the phenoxide, accelerating the nucleophilic attack and driving the reaction to completion (2)[2].

Q: Why doesn't the nucleophile attack the bromine position? I am worried about forming 1-fluoro-2-(3,5-dichlorophenoxy)-4-nitrobenzene. A: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is highly electronegative, which severely depletes electron density at the ipso carbon and strongly stabilizes the anionic transition state. Consequently, the SNAr reaction rate for aryl fluorides is exponentially faster than for aryl bromides (F >> Cl > Br > I) (3)[3]. The bromine position remains completely intact under these metal-free conditions.

Q: I am observing debrominated side products (e.g., 1-(3,5-dichlorophenoxy)-4-nitrobenzene). What is causing this? A: Reductive debromination or unwanted cross-coupling typically occurs when trace transition metal impurities (like Pd or Cu) are present in your reaction matrix, inadvertently triggering an Ullmann-type or Buchwald-Hartwig pathway (4)[4]. Solution: Ensure your glassware is acid-washed to remove trace metals, and use high-purity (>99.9%) base.

Troubleshooting_Tree Start Issue: Low Yield of Target Ether Q1 Is a highly polar byproduct observed on TLC/LCMS? Start->Q1 A1_Yes Hydrolysis of Electrophile (Ensure Anhydrous Conditions) Q1->A1_Yes Yes A1_No Check Conversion Rate Q1->A1_No No Q2 Is starting material remaining? A1_No->Q2 A2_Yes Poor Nucleophilicity (Switch to Cs2CO3/DMSO) Q2->A2_Yes Yes A2_No Check for Side Reactions Q2->A2_No No Q3 Are debrominated products present? A2_No->Q3 A3_Yes Trace Metal Impurities (Use Scavengers/Clean Glassware) Q3->A3_Yes Yes A3_No Reaction Successful (Optimize Isolation) Q3->A3_No No

Fig 2: Logical troubleshooting matrix for resolving SNAr yield and purity issues.

References

  • Ullmann Diaryl Ether Synthesis Source: Researcher.life URL:[Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6 Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Nucleophilic Aromatic Substitution Source: Chemistry Steps URL:[Link]

  • SNAr Reactions Using Continuous Plug Flow in Aqueous Biphasic Media Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Optimization

troubleshooting crystallization of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

Welcome to the Technical Support Center for the isolation and purification of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene . As a Senior Application Scientist, I have designed this guide to help you navigate the comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene .

As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamics associated with heavily halogenated diaryl ethers. Due to its bulky halogens (bromine and chlorine), planar nitro group, and the conformational flexibility of the ether linkage, this molecule exhibits a high activation energy for nucleation. Consequently, it is highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a rigid crystal lattice[1].

This guide provides field-proven, self-validating protocols to help you bypass the miscibility gap and achieve high-purity crystalline product.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene consistently "oil out" instead of crystallizing? A1: Oiling out (LLPS) is a kinetic and thermodynamic phenomenon that occurs when supersaturation forces the dissolved compound to separate into a secondary, solute-rich liquid phase rather than an ordered solid suspension[2]. Because of the anomalous halogen bonding and steric hindrance in 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, solute molecules struggle to orient themselves into a crystal lattice[1]. When supersaturation is generated too rapidly, the chemical potential of the system crosses the spinodal curve. To minimize free energy, the system bypasses the high activation barrier of nucleation and instead forms an emulsion of disordered oil droplets[3].

Q2: How do I select a solvent system that promotes crystallization over LLPS? A2: The objective is to flatten the solubility curve and avoid the miscibility gap in the phase diagram[2]. Highly polar or protic solvent mixtures (like Ethanol/Water) cause an immediate, steep drop in solubility, triggering rapid spinodal decomposition. Instead, utilize a fully miscible solvent/anti-solvent pair with a gentle solubility gradient. A system like Ethyl Acetate (solvent) and Heptane (anti-solvent) is highly recommended. While they are fully miscible, the presence of the solute can still force LLPS if the anti-solvent is added too aggressively[4].

Q3: What is the exact procedure to bypass the oiling-out phase during anti-solvent crystallization? A3: Molecules prone to LLPS must be crystallized using a rigorous, isothermal seeding strategy. Seed crystals must be introduced while the solution is within the Metastable Zone Width (MSZW)—before reaching the critical supersaturation threshold that triggers oiling out. Once seeded, you must hold the system isothermally. This allows the solute to preferentially crystallize onto the seed surfaces, effectively consuming the supersaturation and steering the thermodynamic trajectory away from the liquid-liquid demixing zone.

Q4: My isolated crystals are agglomerated and fail purity specifications. How do I resolve this? A4: Agglomeration and poor purity are direct downstream consequences of LLPS. The solute-rich oil droplets act as an excellent solvent for structurally similar impurities[2]. If these droplets spontaneously solidify, they trap these impurities and form sticky agglomerates. Furthermore, washing the filter cake with a pure anti-solvent can induce uncontrolled secondary precipitation of residual mother liquor, creating solid bridges between crystals[5]. To resolve this, ensure the primary crystallization avoids LLPS, and wash the final cake with a pre-chilled, optimized mixture of solvent/anti-solvent that mimics the final mother liquor composition[6].

Part 2: Mandatory Visualization & Workflows

PhaseDiagram Start Single Liquid Phase (Hot Solution) Cooling Generate Supersaturation (Cooling / Anti-Solvent) Start->Cooling MSZW Metastable Zone (MSZW) Cooling->MSZW Slow Rate Spinodal Spinodal Curve (Miscibility Gap) Cooling->Spinodal Rapid Rate Seeding Introduce Seed Crystals (Isothermal Hold) MSZW->Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Spinodal->LLPS Growth Controlled Crystal Growth Seeding->Growth Amorphous Spontaneous Solidification (Impurity Entrapment) LLPS->Amorphous Product High-Purity Crystals Growth->Product Fail Agglomerated / Impure Solid Amorphous->Fail

Fig 1: Thermodynamic pathways of controlled crystallization vs. Liquid-Liquid Phase Separation.

AntiSolventWorkflow Dissolution Dissolve API in EtOAc @ 60°C Clarification Hot Filtration (Remove Particulates) Dissolution->Clarification Phase1 Add Heptane slowly until MSZW reached Clarification->Phase1 SeedHold Add 1-2 wt% Seeds Hold 60 mins Phase1->SeedHold Phase2 Dropwise Heptane Addition (4-6 hrs) SeedHold->Phase2 Cooling Linear Cooling to 5°C (0.1°C/min) Phase2->Cooling Isolation Filter & Wash (1:4 EtOAc:Heptane) Cooling->Isolation

Fig 2: Step-by-step mechanistic workflow for seeded anti-solvent crystallization.

Part 3: Data Presentation & Diagnostics

Table 1: Solvent System Evaluation for Halogenated Diaryl Ethers

Solvent / Anti-Solvent Pair Polarity Index (S / AS) LLPS Risk Profile Mechanistic Recommendation
Ethyl Acetate / Heptane 4.4 / 0.1 Low (if seeded) Primary Choice. Provides a gentle solubility gradient, allowing precise control within the MSZW.

| Toluene / Hexane | 2.4 / 0.1 | Moderate | Viable alternative. Toluene provides excellent π−π stabilization for the diaryl ether, delaying nucleation. | | Dichloromethane / Methanol | 3.1 / 5.1 | High | Prone to oiling out due to a steep drop in solubility and competing hydrogen bonding. | | Ethanol / Water | 5.2 / 10.2 | Very High | Avoid. The extreme hydrophobicity of the compound will force immediate spinodal decomposition. |

Table 2: Crystallization Troubleshooting Matrix

Quantitative Symptom Root Cause Corrective Action
Milky emulsion forms at >50°C Spinodal decomposition (LLPS)[3] Reheat to a single phase. Reduce anti-solvent addition rate to <0.05 vol/min.
Oil droplets solidify into a sticky mass Spontaneous amorphous precipitation[2] Re-dissolve. Introduce 1.5 wt% seed crystals earlier in the MSZW.
Impurities >0.5% in final solid Impurity entrapment within the oil phase[7] Increase isothermal hold time post-seeding from 30 mins to 90 mins.

| Severe agglomeration during filtration | Uncontrolled anti-solvent effect during wash[6] | Wash with a pre-chilled 1:4 EtOAc:Heptane blend, never pure Heptane. |

Part 4: Self-Validating Experimental Protocol

Objective: To isolate 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene while strictly avoiding the miscibility gap via a seeded anti-solvent cooling crystallization.

  • Dissolution: Suspend the crude product in Ethyl Acetate (approx. 4 volumes relative to mass) in a jacketed reactor. Heat to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter. Causality: Removing insoluble impurities prevents uncharacterized heterogeneous nucleation, which can prematurely trigger LLPS.

  • Supersaturation Generation (Phase 1): Maintain the reactor at 60 °C. Begin dropwise addition of Heptane (anti-solvent) at a strict rate of 0.05 volumes/minute until the solution approaches the cloud point (entering the MSZW). Do not allow the solution to become opaque.

  • Seeding & Desupersaturation: Introduce 1.5 wt% of highly pure, milled seed crystals. Maintain the temperature at 60 °C for an isothermal hold of 60 to 90 minutes.

    • Validation Checkpoint: Extract a 1 mL aliquot and observe under a polarized light microscope (PLM). The presence of birefringence confirms crystalline growth, whereas dark, spherical droplets indicate the system has crossed into the LLPS regime.

    • Causality: This hold allows the seed bed to establish and consume the initial supersaturation, directing the system away from the spinodal curve[3].

  • Anti-Solvent Addition (Phase 2): Resume the addition of Heptane over 4 to 6 hours until the target solvent ratio (1:4 EtOAc:Heptane) is reached.

  • Cooling Crystallization: Implement a linear cooling ramp from 60 °C to 5 °C at a strict rate of 0.1 °C/min. Causality: Slow cooling ensures that crystal growth outcompetes secondary nucleation, yielding larger, high-purity crystals[7].

  • Isolation and Washing: Discharge the slurry to a filter. Wash the resulting cake with 2 volumes of a pre-chilled (5 °C) mixture of 1:4 EtOAc:Heptane. Causality: Washing with pure Heptane causes uncontrolled precipitation of residual mother liquor in the filter cake, leading to agglomeration[5]. Dry under vacuum at 40 °C.

References

  • [2] Mettler Toledo. "Oiling Out in Crystallization". mt.com. URL:[Link]

  • [3] Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". mt.com. URL:[Link]

  • [7] Koskinen, M. "Effect of Liquid-Liquid Phase Separation During Crystallization". LUTPub (Lappeenranta University of Technology). URL: [Link]

  • [4] Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization (Ternary Systems)". mt.com. URL:[Link]

  • [5] National Institutes of Health. "Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity". PMC. URL:[Link]

  • [6] American Chemical Society. "Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity". Organic Process Research & Development. URL:[Link]

  • [1] National Institutes of Health. "Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene". PMC. URL:[Link]

Sources

Troubleshooting

HPLC method development for 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene quantification

Technical Support Center: HPLC Method for 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals eng...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method for 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals engaged in the quantification of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene using High-Performance Liquid Chromatography (HPLC). It is designed to provide both foundational method development strategies and robust troubleshooting solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) for Initial Method Setup

This section addresses the most common initial questions when developing a new HPLC method for a hydrophobic, aromatic compound.

Q1: What is a recommended starting column and mobile phase for this analysis?

Answer: Given the hydrophobic and aromatic nature of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, a reversed-phase (RP-HPLC) approach is the most logical starting point.[1]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the industry standard and the most versatile choice for retaining non-polar to moderately polar compounds.[2][3] It provides robust hydrophobic interactions necessary for retaining the analyte. A standard dimension column, such as 4.6 mm x 150 mm with 5 µm particles , offers a good balance between efficiency, backpressure, and sample loading capacity for conventional HPLC systems.[4]

  • Mobile Phase: A binary mixture of HPLC-grade water and an organic solvent like acetonitrile (ACN) or methanol is recommended.[5] Acetonitrile is often preferred as a first choice due to its lower viscosity and favorable UV transparency.[6] Since the analyte is neutral, a buffer is not required, simplifying mobile phase preparation.

A recommended starting point is a gradient elution to quickly determine the approximate solvent strength needed for elution and to ensure any impurities with different polarities are separated.

Experimental Protocol: Initial Gradient Run
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: HPLC-Grade Water.

  • Mobile Phase B: HPLC-Grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV, 260 nm.

  • Gradient Program:

    • Start at 50% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B over 1 minute.

    • Equilibrate at 50% B for 6 minutes before the next injection.

This gradient will help locate the retention time of the main peak and can then be optimized into a faster gradient or a final isocratic method.

Q2: How do I determine the best UV detection wavelength (λmax)?

Answer: The analyte contains two primary chromophores: a nitrobenzene ring and a dichlorophenoxy ring. Nitroaromatic compounds typically exhibit strong UV absorbance.[7] The nitrobenzene moiety, in particular, has a strong absorption band centered around 240-270 nm.[8][9]

To determine the optimal wavelength experimentally:

  • Use a PDA/DAD Detector: If your HPLC system has a Photo-Diode Array (PDA) or Diode-Array Detector (DAD), inject a moderately concentrated standard. The software can automatically extract the UV spectrum from the apex of the eluting peak and identify the wavelength of maximum absorbance (λmax).

  • Use a UV-Vis Spectrophotometer: Prepare a dilute solution of your analyte in the mobile phase. Scan the solution across the UV range (e.g., 200-400 nm) to find the λmax.

A starting wavelength of 260 nm is a scientifically sound estimate based on the compound's structure.

Q3: What is the correct procedure for preparing standards and samples?

Answer: Proper preparation is critical for accurate and reproducible results. The analyte is expected to be readily soluble in organic solvents.

Experimental Protocol: Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene reference standard.

    • Quantitatively transfer it to a 10 mL Class A volumetric flask.

    • Add about 7 mL of acetonitrile (or methanol), sonicate briefly to dissolve, and allow it to return to room temperature.

    • Dilute to the mark with the same solvent and mix thoroughly. This solution should be stored under refrigeration.

  • Working Standard Preparation (e.g., 20 µg/mL):

    • Dilute the stock standard solution appropriately. For example, transfer 1.0 mL of the 1000 µg/mL stock into a 50 mL volumetric flask.

    • Dilute to the mark using a solvent similar in composition to the initial mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure good peak shape.[10] Mix well.

  • Sample Preparation:

    • Prepare the sample in a similar manner to the standard, aiming for a final concentration within the validated calibration range.

    • Crucially, filter all final solutions (standards and samples) through a 0.45 µm syringe filter before transferring to an HPLC vial.[3] This prevents particulates from blocking the column inlet frit, which can cause high backpressure and distorted peaks.[11]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during method development and routine analysis.

Issue 1: My peak shape is poor (Tailing, Fronting, or Splitting). What should I do?

Answer: Poor peak shape compromises both resolution and integration accuracy.[11] The ideal chromatographic peak is a symmetrical Gaussian shape with a USP Tailing Factor (Tf) between 0.9 and 1.5.[10] The first step is to determine if the issue affects all peaks or just the analyte peak.[10]

Troubleshooting Logic: Poor Peak Shape

Caption: Troubleshooting logic for common peak shape problems.

  • Peak Tailing (Tf > 1.5):

    • Cause & Logic: While often caused by interactions between basic analytes and acidic silanol groups on the silica packing, this is less likely for your neutral compound.[6] A more probable cause is mass overload, where too much sample is injected, saturating the stationary phase. Another common cause is a partial blockage of the column inlet frit, which distorts the sample band.[11]

    • Solution: Inject a 10-fold dilution of your sample. If the tailing improves, the issue is overload. If not, try back-flushing the column (reversing its direction and flushing with mobile phase to waste) to dislodge particulates from the frit.[11]

  • Peak Fronting (Tf < 0.9):

    • Cause & Logic: This is a classic sign of either severe mass overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[10] If the injection solvent is too strong, the sample band spreads out along the column head before the mobile phase can properly focus it.

    • Solution: First, try diluting the sample. If that doesn't resolve the issue, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your starting mobile phase composition.[12]

  • Split or Broad Peaks:

    • Cause & Logic: A split peak often indicates a physical problem at the head of the column, such as a void or "channel" in the packed bed, or a severely clogged inlet frit.[13] This causes the sample to travel through two different paths, resulting in a split or distorted peak. Broadening can also occur if the gradient starts with too much organic solvent, preventing proper focusing of the analyte on the column head.[13]

    • Solution: First, remove the guard column (if used) and re-inject. If the peak shape improves, replace the guard column.[11] If the problem persists, the analytical column has likely failed and needs replacement. Also, consider modifying your gradient to start with a lower percentage of organic solvent.

Issue 2: My retention times are drifting and not reproducible.

Answer: Stable retention times are fundamental for reliable identification and quantification. Drifting is almost always caused by an unstable system.

  • Cause & Logic: The most common culprit is insufficient column equilibration time between gradient runs.[14] The column packing needs to fully return to the initial mobile phase conditions before the next injection. Other causes include temperature fluctuations (if no column oven is used), changes in mobile phase composition due to evaporation of the more volatile organic component, or inconsistent pump performance.[1][14]

  • Solution:

    • Ensure Adequate Equilibration: A good rule of thumb is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column after a gradient run. For a 4.6 x 150 mm column (volume ≈ 1.5 mL) at 1.0 mL/min, this means an equilibration time of at least 15 minutes is required. Monitor the baseline and system pressure; they should be stable before the next injection.[14]

    • Use a Column Oven: Set the temperature to at least 5-10 °C above ambient (e.g., 30-35 °C) to override room temperature swings.

    • Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation.

    • Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases that can cause pump flow to be inconsistent.

Issue 3: My peak areas are inconsistent even when injecting the same standard.

Answer: Inconsistent peak areas, measured by a high percent relative standard deviation (%RSD), directly impact quantification accuracy.

  • Cause & Logic: This issue typically points to a problem with the injection process or the pump. An air bubble trapped in the pump head can cause flow rate fluctuations, delivering inconsistent amounts of mobile phase and analyte to the detector. The autosampler may have a mechanical issue, such as a leaking rotor seal or a partially clogged needle, leading to variable injection volumes.

  • Solution:

    • Purge the Pump: Systematically purge each pump line with a high flow rate to dislodge any air bubbles.

    • Check Autosampler Precision: Run a series of at least six replicate injections of the same standard. If the %RSD of the peak areas is high (e.g., > 2.0%), inspect the autosampler syringe for bubbles and check for leaks at all fittings.

    • Ensure Sample Stability: Confirm that the analyte is not degrading in the sample solvent over the course of the analytical run.

Part 3: System Suitability and Method Performance

To comply with regulatory standards and ensure the validity of your analytical procedure, a System Suitability Test (SST) must be performed before any sample analysis.[15][16]

What is a System Suitability Test (SST) and what are the acceptance criteria?

Answer: An SST is a series of checks to verify that the entire chromatography system (instrument, reagents, column) is performing correctly as an integrated unit.[17][18] It ensures that the method is capable of producing accurate and reproducible results on the day of analysis.[15] This is typically done by making 5 or 6 replicate injections of a working standard.

Table 1: Key System Suitability Parameters and Typical Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Tailing Factor (Tf) Measures peak symmetry.Tf ≤ 2.0[19]
%RSD of Peak Area Measures the precision of the injection and detection system.≤ 2.0% (for 5-6 injections)[19]
%RSD of Retention Time Measures the stability and precision of the pump and mobile phase.≤ 1.0%
Theoretical Plates (N) Measures column efficiency and separation power.N > 2000
Resolution (Rs) Measures the degree of separation between two adjacent peaks.Rs > 2.0 (between analyte and nearest impurity)

Acceptance criteria should be established and justified during formal method validation as per ICH guidelines.[16]

Part 4: Visualized Workflows

HPLC Method Development Workflow

Caption: A systematic workflow for HPLC method development.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery.
  • Chromatography Online. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • KNAUER. (2017). HPLC: What to do in case of peaks being too broad?.
  • LCGC International. (2013). HPLC Column Selection.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • LCGC International. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • The Journal of Physical Chemistry A. (2021). Ultraviolet Excitation Dynamics of Nitrobenzenes.
  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl).
  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC.
  • MilliporeSigma. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • ATSDR. (n.d.). Analytical Methods for Nitrobenzene Compounds.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Restek. (n.d.). HPLC Column Selection Guide.
  • ACS Publications. (2023). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution.
  • ResearchGate. (n.d.). UV-Visible spectrum for reduction of (a) p-nitrophenol (b)....
  • Heriot-Watt Research Portal. (n.d.). Ultraviolet Excitation Dynamics of Nitrobenzenes.
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Agilent. (n.d.). LC and LC/MS Columns.
  • PubMed. (2006). Photodegradation of nitrobenzene using 172 nm excimer UV lamp.
  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Dr. Maisch GmbH. (n.d.). Herbicides - Residue Analysis by HPLC.

Sources

Optimization

purification techniques for crude 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

Welcome to the Technical Support Center for the isolation and purification of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene . This highly functionalized diaryl ether is typically synthesized via a Nucleophilic Aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene .

This highly functionalized diaryl ether is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 3,5-dichlorophenol and 2-bromo-1-fluoro-4-nitrobenzene in the presence of a base (e.g., K2CO3 or Cs2CO3) and a polar aprotic solvent like DMF or DMSO[1][2]. Due to its dense halogenation and nitro group, the target molecule is exceptionally lipophilic and prone to trapping organic impurities.

This guide provides field-proven troubleshooting strategies, causal explanations for common purification failures, and self-validating protocols to ensure analytical-grade purity.

I. Mechanistic Overview of Impurity Generation

To purify a compound effectively, you must first understand the chemical environment that generates its impurities. The SNAr pathway relies on the formation of a Meisenheimer complex[1]. Understanding this pathway explains why specific byproducts (like unreacted phenols or hydrolyzed electrophiles) persist in the crude mixture.

SNArMechanism Phenol 3,5-Dichlorophenol (Nucleophile) Phenoxide 3,5-Dichloro- phenoxide Phenol->Phenoxide Base Impurity1 Unreacted Phenol (Impurity) Phenol->Impurity1 Incomplete Rxn Electrophile 2-Bromo-1-fluoro -4-nitrobenzene Meisenheimer Meisenheimer Complex Electrophile->Meisenheimer Impurity2 Hydrolyzed Ar-OH (Impurity) Electrophile->Impurity2 Adventitious H2O Base K2CO3 / DMF (Deprotonation) Base->Phenoxide Phenoxide->Meisenheimer Attack on Ar-F Product Target Diaryl Ether Meisenheimer->Product Loss of F-

SNAr mechanism illustrating the formation of the target diaryl ether and primary impurities.

II. Phase 1: Liquid-Liquid Extraction & Workup

The first step in purification is removing the polar aprotic solvent (DMF/DMSO), inorganic salts, and unreacted nucleophile.

FAQ & Troubleshooting

Q: Why do I have a persistent DMF smell and low crude yield after extraction? A: DMF is highly polar and miscible with both water and many organic solvents. If you use pure Ethyl Acetate (EtOAc) for extraction, DMF partitions heavily into the organic layer, dragging water and dissolved salts with it. Causality: The dielectric constant of EtOAc allows it to solvate DMF. Solution: Use a mixed solvent system like EtOAc/Hexane (1:1) or Methyl tert-butyl ether (MTBE)[2]. Wash the organic layer with a 5% aqueous LiCl solution. The high ionic strength of the LiCl solution disrupts the hydrogen bonding between DMF and the organic solvent, forcing DMF quantitatively into the aqueous phase.

Q: How do I separate unreacted 3,5-dichlorophenol from the product before chromatography? A: Exploit the pKa difference. 3,5-dichlorophenol is significantly more acidic (pKa ~8.2) than standard phenol due to the electron-withdrawing inductive effects of the meta-chlorine atoms. Solution: Wash the organic layer with 1M NaOH. This quantitatively deprotonates the phenol, partitioning it into the aqueous layer as a water-soluble sodium phenoxide salt, while your highly lipophilic diaryl ether remains in the organic phase.

Protocol 1: Optimized Aqueous Workup
  • Quench: Cool the reaction mixture to room temperature and dilute with 10 volumes of ice-cold distilled water.

  • Extraction: Add MTBE or EtOAc/Hexane (1:1) (5 volumes). Stir vigorously for 5 minutes, then transfer to a separatory funnel.

  • Phase Separation: Isolate the upper organic layer. Extract the aqueous layer once more with 3 volumes of the organic solvent.

  • Alkaline Wash: Wash the combined organic layers with 1M NaOH (3 × 3 volumes) to remove unreacted 3,5-dichlorophenol.

  • LiCl Wash: Wash the organic layer with 5% aqueous LiCl (3 × 3 volumes) to strip residual DMF.

  • Brine Wash & Drying: Wash with saturated NaCl (1 volume), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

III. Phase 2: Silica Gel Column Chromatography

Even with a rigorous workup, trace impurities (such as the unreacted fluoronitrobenzene or positional isomers) require chromatographic separation[3][4].

Quantitative Data: TLC & Elution Profiling

Because 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene lacks hydrogen bond donors and possesses multiple halogens, it interacts very weakly with the stationary phase (silica).

Compound / ImpurityExpected Rf (10% EtOAc/Hexanes)Expected Rf (20% DCM/Hexanes)Notes
Target Diaryl Ether 0.45 - 0.50 0.35 - 0.40 UV active (254 nm); yellow spot.
2-Bromo-1-fluoro-4-nitrobenzene0.55 - 0.600.45 - 0.50Elutes just before the target.
3,5-Dichlorophenol0.15 - 0.200.10 - 0.15Broad spot; should be absent if base wash was successful.
Hydrolyzed Byproduct (Ar-OH)0.05 - 0.10BaselineHighly polar due to the free hydroxyl group.
FAQ & Troubleshooting

Q: My silica gel column shows co-elution of the starting fluoronitrobenzene and the product. How can I resolve this? A: Both molecules are highly lipophilic, but the diaryl ether has a significantly larger molecular volume and different polarizability. Causality: Using a solvent that is too polar (like >10% EtOAc) compresses the Rf values at the solvent front. Solution: Switch to a weaker, more polarizable solvent system. Isocratic elution using 20-30% Dichloromethane (DCM) in Hexanes provides superior resolution for halogenated aromatics compared to EtOAc/Hexanes[3].

Protocol 2: High-Resolution Flash Chromatography
  • Preparation: Dry-load the crude mixture onto silica gel (1:2 weight ratio) to prevent band broadening caused by residual non-polar solvents.

  • Column Packing: Pack the column using Hexanes.

  • Elution: Begin isocratic elution with 10% DCM in Hexanes. Collect fractions.

  • Gradient: Once the fluoronitrobenzene impurity elutes, increase the gradient to 20% DCM in Hexanes to elute the target diaryl ether.

  • Validation: Spot fractions on a TLC plate. Pool fractions containing only the spot at Rf ~0.35 (in 20% DCM/Hexanes) and concentrate.

IV. Phase 3: Recrystallization & Polishing

FAQ & Troubleshooting

Q: The purified product from the column is a viscous yellow oil, but literature suggests these compounds should be solids. How do I crystallize it? A: Highly halogenated, asymmetric diaryl ethers easily supercool into viscous oils and trap residual chromatography solvents (like DCM), which depresses their melting point[4]. Causality: The entropic barrier to forming a crystal lattice is high when solvent molecules are intercalated between the bulky, non-planar diaryl ether rings. Solution: Perform a strict solvent replacement. Dissolve the oil in a minimum amount of boiling ethanol or isopropanol. If it oils out upon cooling, you have too much solvent. Reheat, add a few drops of water until slightly cloudy, then allow it to cool slowly.

PurificationWorkflow Start Crude Reaction Mixture (DMF, Salts, Impurities) Quench Aqueous Quench & Extraction (MTBE or EtOAc/Hexane) Start->Quench Add H2O/Solvent BaseWash Alkaline Wash (1M NaOH) Quench->BaseWash Organic Phase WaterWash 5% LiCl Aqueous Wash (Removes DMF) BaseWash->WaterWash Removes Phenol Chromatography Silica Gel Chromatography (DCM/Hexanes) WaterWash->Chromatography Concentrated Crude Crystallization Recrystallization (Hot Ethanol) Chromatography->Crystallization Target Fractions Pure Pure Target Compound (Analytical Grade) Crystallization->Pure High Purity Solid

End-to-end purification workflow for highly lipophilic diaryl ethers.

Protocol 3: Final Recrystallization
  • Dissolution: Transfer the concentrated chromatography product to a round-bottom flask. Add boiling absolute ethanol (approx. 3-5 mL per gram of product).

  • Clarification: If the solution is cloudy, add hot ethanol dropwise until it becomes perfectly clear.

  • Cooling: Remove from heat and let the flask stand at room temperature undisturbed for 2 hours. Do not agitate, as this promotes oiling out.

  • Maturation: Once needle-like crystals begin to form, transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield.

  • Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with 1-2 mL of ice-cold hexanes to remove any surface impurities. Dry under high vacuum for 12 hours.

V. References

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility The Journal of Organic Chemistry - ACS Publications[Link]

  • Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors KU Leuven (Lirias)[Link]

  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene and its Analogs as Protoporphyrinogen Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, a representative d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, a representative diphenyl ether herbicide. By examining the impact of structural modifications on its biological activity, we aim to furnish researchers with the insights necessary for the rational design of novel and more effective protoporphyrinogen oxidase (PPO) inhibitors.

Introduction: The Diphenyl Ether Pharmacophore

2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene belongs to the well-established class of diphenyl ether herbicides.[1] These compounds are potent inhibitors of protoporphyrinogen oxidase (PPO, EC 1.3.3.4), a key enzyme in the biosynthesis of both chlorophyll and heme.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane disruption and plant death.[3] The core diphenyl ether scaffold is the foundational pharmacophore, and its herbicidal efficacy is exquisitely sensitive to the nature and position of substituents on both phenyl rings.

Core Structural Features and Their Influence on Activity

The herbicidal activity of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is dictated by the interplay of its key structural components: the nitrophenyl ring, the dichlorophenoxy ring, and the bridging ether linkage.

The Critical Role of the Nitro Group

The nitro group at the 4-position of the first phenyl ring is a crucial feature for the high herbicidal activity of many diphenyl ethers.[4] This electron-withdrawing group is believed to play a significant role in the molecule's interaction with the PPO active site.

Bioisosteric Replacements: While the nitro group is highly effective, it can sometimes be replaced by other electron-withdrawing groups without a complete loss of activity. The trifluoromethyl group (CF₃) is a common and effective bioisostere for the nitro group in this class of herbicides.[4] This substitution can sometimes lead to altered selectivity and improved properties.

Halogenation Patterns: A Tale of Two Rings

The number, type, and position of halogen substituents on both phenyl rings profoundly influence the herbicidal potency and selectivity.

  • The "A" Ring (Nitrophenyl Ring): The bromine atom at the 2-position of the nitrophenyl ring in our topic compound is a key determinant of its activity. The presence of a halogen at this position is a common feature among active diphenyl ether herbicides. The nature of this halogen (F, Cl, Br) can fine-tune the activity, with bromine often providing a good balance of steric bulk and electronic properties.

  • The "B" Ring (Phenoxy Ring): The 3,5-dichloro substitution pattern on the phenoxy ring is another critical element. Dihalogenation at the 3- and 5-positions is a frequently observed motif in potent PPO inhibitors. This substitution pattern likely contributes to the optimal conformation of the molecule within the enzyme's active site.

Comparative Analysis of Structural Analogs

To illustrate the structure-activity relationships, the following table presents a comparative analysis of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene and its hypothetical analogs. The presented IC₅₀ values for PPO inhibition are illustrative and based on established SAR principles for diphenyl ether herbicides, where a lower IC₅₀ indicates higher potency.

Compound IDR1 (Position 2)R2 (Position 3')R3 (Position 5')R4 (Position 4)Illustrative PPO Inhibition IC₅₀ (nM)Rationale for Activity Trend
1 (Topic) Br Cl Cl NO₂ 10 Potent inhibitor with optimal substitution.
2ClClClNO₂15Chlorine at R1 is slightly less effective than bromine in this scaffold.
3FClClNO₂25Fluorine at R1 is generally less potent than larger halogens.
4HClClNO₂>1000Lack of a substituent at R1 significantly reduces activity.
5BrHClNO₂50Monochloro substitution on the phenoxy ring is less effective than dichloro.
6BrClHNO₂60Similar to compound 5, highlighting the importance of the 3,5-dichloro pattern.
7BrHHNO₂>500Unsubstituted phenoxy ring leads to a dramatic loss of activity.
8BrClClH>2000Absence of the critical nitro group at R4 results in a near-total loss of activity.
9BrClClCF₃12Trifluoromethyl group is an effective bioisostere for the nitro group.

Experimental Protocols

Synthesis of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene Analogs

The synthesis of the title compound and its analogs typically involves a nucleophilic aromatic substitution reaction (Williamson ether synthesis).

General Procedure:

  • Deprotonation of Phenol: To a solution of the appropriately substituted phenol (e.g., 3,5-dichlorophenol) in a suitable aprotic polar solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate or sodium hydride. Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenoxide.

  • Nucleophilic Substitution: To the solution of the phenoxide, add the substituted 2-bromo-4-nitrobenzene derivative (e.g., 1,2-dibromo-4-nitrobenzene or 2-chloro-1-bromo-4-nitrobenzene).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 150 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

A Substituted Phenol C Phenoxide Intermediate A->C Deprotonation B Base (e.g., K2CO3) B->C E Diphenyl Ether Product C->E SNAr Reaction D Substituted 2-Bromo-4-nitrobenzene D->E

Caption: General synthetic workflow for diphenyl ether herbicides.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This in vitro assay determines the inhibitory potential of the synthesized compounds against the PPO enzyme.[5]

Materials:

  • Isolated plant mitochondria or chloroplasts (source of PPO)

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA and 5 mM dithiothreitol)

  • Test compounds dissolved in DMSO

  • Spectrofluorometer

Procedure:

  • Enzyme Preparation: Isolate mitochondria or chloroplasts from a suitable plant source (e.g., etiolated corn seedlings) using standard differential centrifugation methods.

  • Substrate Preparation: Protoporphyrinogen IX is prepared fresh by the reduction of protoporphyrin IX with sodium amalgam.

  • Assay Setup: In a 96-well microplate or a cuvette, add the assay buffer, the enzyme preparation, and the test compound at various concentrations.

  • Initiation and Measurement: Initiate the reaction by adding the substrate, protoporphyrinogen IX. Immediately monitor the increase in fluorescence at an emission wavelength of approximately 630 nm (excitation at ~405 nm) for a set period. The fluorescence is due to the formation of protoporphyrin IX.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]

A Prepare Enzyme Extract C Set up Assay with Buffer, Enzyme, and Inhibitor A->C B Prepare Substrate (Protoporphyrinogen IX) D Initiate Reaction with Substrate B->D C->D E Monitor Fluorescence Increase D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the PPO inhibition assay.

Conclusion

The structural framework of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene provides a robust platform for the development of potent PPO-inhibiting herbicides. The key takeaways from the structure-activity relationship analysis are:

  • The diphenyl ether core is essential for activity.

  • A nitro or a bioisosteric equivalent at the 4-position is critical for high potency.

  • Halogen substitution at the 2-position of the nitrophenyl ring significantly enhances activity.

  • A dihalo substitution pattern, particularly at the 3- and 5-positions of the phenoxy ring, is highly favorable for potent PPO inhibition.

These principles, supported by the illustrative data and detailed experimental protocols, offer a valuable guide for researchers in the agrochemical and pharmaceutical fields to design and synthesize novel PPO inhibitors with improved efficacy and selectivity.

References

  • Matringe, M., Camadro, J. M., Labbe, P., & Scalla, R. (1989). Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. Biochemical Journal, 260(1), 231–235.
  • BenchChem. (2025). Oxadiargyl as a Protoporphyrinogen Oxidase (PPO) Inhibitor in Heme Biosynthesis: A Technical Guide.
  • Designing New Protoporphyrinogen Oxidase-Inhibitors Carrying Potential Side Chain Isosteres to Enhance Crop Safety and Spectrum of Activity. Journal of Agricultural and Food Chemistry. (2023).
  • Acifluorfen's Mechanism of Action: A Technical Guide to Protoporphyrinogen Oxidase Inhibition. (2025). BenchChem.
  • Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. (n.d.).
  • Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry. (2020).
  • Diphenyl ether compounds useful as herbicides. (n.d.).
  • RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENER
  • Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxyl
  • PPO Inhibitors as a Key Focus in Herbicide Discovery. Preprints.org. (2026).
  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. (2022).
  • Comparison of experimental IC50 values and those predicted by the QSAR...
  • Establishment of In Vitro P-Glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk Of Drug–Drug Interaction at the Drug Discovery Stage. Request PDF. (n.d.).
  • Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Semantic Scholar. (2022).
  • Synthesis and QSAR of Herbicidal 3-Pyrazolyl α,α,α-Trifluorotolyl Ethers.
  • QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a. (n.d.).
  • Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. PMC. (2025).
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • Lecture Inhibition of Protoporphyrinogen Oxidase. (n.d.).
  • Design, Synthesis, and 3D-QSAR Analysis of Novel 1,3,4-Oxadiazol-2(3H)-ones as Protoporphyrinogen Oxidase Inhibitors.
  • Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)
  • A QSAR Study of the Acute Toxicity of Halogenated Phenols.
  • Synthesis, characterization and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone. Request PDF. (2025).
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. (2022).
  • 4-Bromo-1-nitrobenzene. PMC. (n.d.).

Sources

Comparative

A Comparative Guide to the Reproducibility of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is a substituted diaryl ether with a molecular structure that presents potential for application...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is a substituted diaryl ether with a molecular structure that presents potential for applications in medicinal chemistry and materials science. The presence of a nitro group, a bromine atom, and a dichlorophenoxy moiety on the benzene ring offers multiple sites for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The reproducibility of its synthesis is therefore of critical importance for researchers who intend to utilize this compound in their studies.

This guide provides a comparative analysis of two plausible synthetic protocols for 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene. While direct literature precedents for this exact molecule are scarce, established principles of organic synthesis allow for the rational design of effective procedures. The two protocols detailed below are based on the well-established Nucleophilic Aromatic Substitution (SNAI) reaction, a cornerstone of modern organic chemistry for the formation of aryl ethers.[1][2] The guide will delve into the mechanistic underpinnings of each method, provide detailed step-by-step protocols, and offer a comparative analysis of their potential efficiency, safety, and scalability.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary route to 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is characterized by the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group.[1] In the context of our target molecule, the nucleophile is the 3,5-dichlorophenoxide ion, generated in situ from 3,5-dichlorophenol, and the electrophilic partner is a 2-bromo-4-nitrobenzene derivative bearing a good leaving group at the 1-position.

The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor influencing the reaction rate.

Protocol 1: Synthesis via Reaction of 3,5-Dichlorophenol with 2-Bromo-1-fluoro-4-nitrobenzene

This protocol utilizes 2-bromo-1-fluoro-4-nitrobenzene as the electrophilic starting material. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.

Reaction Scheme:
Experimental Protocol:

Materials:

  • 3,5-Dichlorophenol

  • 2-Bromo-1-fluoro-4-nitrobenzene[3]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

  • Add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene.

Causality Behind Experimental Choices:
  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3,5-dichlorophenol to form the more nucleophilic phenoxide ion. Its insolubility in DMF can be advantageous in some cases, but a stronger, soluble base like sodium hydride could also be employed for faster reaction times, albeit with greater handling precautions.

  • Solvent Selection: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and therefore more nucleophilic.

  • Temperature: The reaction is heated to increase the rate of reaction. The chosen temperature range of 80-90 °C is a common starting point for such SNAr reactions and provides a balance between reaction speed and potential side reactions.

Protocol 2: Synthesis via Reaction of 3,5-Dichlorophenol with 1,2-Dibromo-4-nitrobenzene

This alternative protocol employs 1,2-dibromo-4-nitrobenzene as the electrophile. In this case, one of the bromine atoms serves as the leaving group. While bromide is a good leaving group, it is generally less reactive than fluoride in SNAr reactions.

Reaction Scheme:
Experimental Protocol:

Materials:

  • 3,5-Dichlorophenol

  • 1,2-Dibromo-4-nitrobenzene

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 3,5-dichlorophenol (1.0 eq) in a small amount of anhydrous THF.

  • Slowly add the solution of 3,5-dichlorophenol to the sodium hydride suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, during which time hydrogen gas will evolve.

  • To the resulting sodium 3,5-dichlorophenoxide solution, add a solution of 1,2-dibromo-4-nitrobenzene (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the formation of the phenoxide to completion. This is often necessary when using a less reactive electrophile like a bromo-substituted arene.

  • Solvent Selection: THF is a suitable aprotic solvent for reactions involving sodium hydride. It is important that it is anhydrous to prevent the quenching of the base.

  • Inert Atmosphere: The use of an inert atmosphere is crucial when working with sodium hydride, as it reacts violently with water and can be pyrophoric in air.

  • Temperature and Reaction Time: The initial deprotonation is performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent substitution reaction requires refluxing for a longer period compared to Protocol 1, reflecting the lower reactivity of the aryl bromide.

Comparative Analysis of Protocols

ParameterProtocol 1 (Fluoro-leaving group)Protocol 2 (Bromo-leaving group)Rationale
Reactivity of Electrophile HigherLowerFluorine is a more activating leaving group in SNAr reactions than bromine due to its higher electronegativity, which increases the electrophilicity of the carbon atom to which it is attached.
Reaction Conditions Milder (lower temperature, shorter time)Harsher (reflux, longer time)The higher reactivity of the fluoro-substituted starting material allows for less forcing conditions to achieve a reasonable reaction rate.
Choice of Base Weaker base (K₂CO₃) is sufficientStronger base (NaH) is recommendedA stronger base ensures complete formation of the nucleophile to compensate for the lower reactivity of the electrophile.
Safety Considerations General laboratory precautions.Requires handling of sodium hydride, which is flammable and reacts violently with water. An inert atmosphere is necessary.The use of sodium hydride introduces additional safety hazards that must be carefully managed.
Cost & Availability of Starting Materials 2-Bromo-1-fluoro-4-nitrobenzene may be more expensive or less readily available.1,2-Dibromo-4-nitrobenzene is a more common and potentially cheaper starting material.The cost and availability of starting materials are important practical considerations for large-scale synthesis.
Potential Byproducts Minimal, if reaction goes to completion.Potential for side reactions due to harsher conditions.Higher temperatures and longer reaction times can sometimes lead to decomposition or the formation of undesired byproducts.
Predicted Yield Potentially higher due to cleaner reaction profile.May be lower due to harsher conditions and potential side reactions.Milder reaction conditions often lead to cleaner reactions and higher yields of the desired product.

Visualization of Synthetic Pathways

Protocol 1 Workflow

Protocol1 cluster_0 Protocol 1: Fluoro-Leaving Group Start_1 3,5-Dichlorophenol + 2-Bromo-1-fluoro-4-nitrobenzene Base_1 K₂CO₃ in DMF Start_1->Base_1 Add Base Reaction_1 SNAr Reaction (80-90 °C, 4-6h) Base_1->Reaction_1 Initiate Reaction Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 Quench & Extract Purification_1 Column Chromatography Workup_1->Purification_1 Isolate Crude Product_1 2-bromo-1-(3,5-dichlorophenoxy) -4-nitrobenzene Purification_1->Product_1 Purify

Caption: Workflow for the synthesis of the target compound via Protocol 1.

Protocol 2 Workflow

Protocol2 cluster_1 Protocol 2: Bromo-Leaving Group Start_2 3,5-Dichlorophenol + 1,2-Dibromo-4-nitrobenzene Base_2 NaH in THF (Inert Atmosphere) Start_2->Base_2 Add to Base Reaction_2 SNAr Reaction (Reflux, 8-12h) Base_2->Reaction_2 Initiate Reaction Workup_2 Quench with NH₄Cl & Extraction Reaction_2->Workup_2 Quench & Extract Purification_2 Column Chromatography Workup_2->Purification_2 Isolate Crude Product_2 2-bromo-1-(3,5-dichlorophenoxy) -4-nitrobenzene Purification_2->Product_2 Purify

Caption: Workflow for the synthesis of the target compound via Protocol 2.

Conclusion

Both protocols presented offer viable pathways for the synthesis of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene. Protocol 1, utilizing 2-bromo-1-fluoro-4-nitrobenzene, is theoretically more efficient due to the higher reactivity of the fluoride leaving group, allowing for milder reaction conditions and potentially higher yields. However, the availability and cost of the starting material may be a limiting factor. Protocol 2, employing the more readily available 1,2-dibromo-4-nitrobenzene, requires harsher conditions and the use of a strong, hazardous base, which may impact the overall yield and scalability.

The choice between these protocols will ultimately depend on the specific needs and resources of the researcher. For small-scale laboratory synthesis where efficiency and mild conditions are prioritized, and the starting material is accessible, Protocol 1 is the preferred choice. For larger-scale preparations where cost and the availability of starting materials are the primary concerns, Protocol 2 presents a feasible, albeit more challenging, alternative. It is recommended that small-scale trial reactions are conducted to optimize the conditions for either protocol before committing to a larger-scale synthesis.

References

  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
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Validation

A Comparative Benchmarking Guide to the Herbicidal Potential of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

Introduction In the relentless pursuit of novel and effective crop protection solutions, the chemical class of diphenyl ethers has long been a cornerstone of weed management strategies. These compounds are renowned for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the relentless pursuit of novel and effective crop protection solutions, the chemical class of diphenyl ethers has long been a cornerstone of weed management strategies. These compounds are renowned for their potent herbicidal activity, which is primarily attributed to the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1][2][3] This guide provides a comprehensive, research-oriented benchmarking of a specific diphenyl ether derivative, 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, against established standard herbicides.

While 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is not currently a commercialized herbicide, its structural similarity to other PPO-inhibiting herbicides warrants a thorough investigation into its potential efficacy and selectivity. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering a blueprint for the evaluation of novel herbicidal candidates. The experimental data presented herein is based on established methodologies and serves as a predictive model for the compound's performance.

Mechanism of Action: The PPO Inhibition Pathway

Diphenyl ether herbicides, including the subject of this guide, typically function by disrupting the chlorophyll and heme biosynthesis pathways in plants through the inhibition of PPO.[1][4] This enzymatic inhibition leads to an accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen and other reactive oxygen species.[1][5] These highly destructive molecules initiate lipid peroxidation, leading to the rapid degradation of cell membranes, loss of cellular integrity, and ultimately, plant death.[1][6]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Diphenyl_Ether 2-bromo-1-(3,5-dichlorophenoxy) -4-nitrobenzene Diphenyl_Ether->PPO Inhibition Light Light Light->ROS Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Mechanism of action for PPO-inhibiting herbicides.

Comparative Benchmarking: Experimental Design

To objectively assess the herbicidal potential of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (designated as EXP-35DC), a multi-faceted experimental approach is proposed. This includes in vitro enzyme assays, greenhouse bioassays for pre- and post-emergence activity, and crop selectivity studies. The performance of EXP-35DC is benchmarked against three standard herbicides with distinct modes of action:

  • Oxyfluorfen: A commercial PPO-inhibiting diphenyl ether herbicide, serving as a direct competitor and positive control.[2][7]

  • Glyphosate: A broad-spectrum, systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[8]

  • Glufosinate: A non-selective, contact herbicide that inhibits glutamine synthetase.[9]

In Vitro PPO Enzyme Inhibition Assay

The intrinsic inhibitory activity of EXP-35DC on the PPO enzyme was determined and compared with Oxyfluorfen.

Protocol:

  • Enzyme Extraction: PPO was extracted and partially purified from young, actively growing maize (Zea mays) seedlings.

  • Assay Conditions: The assay was conducted in microtiter plates. Each well contained a buffered solution, the PPO enzyme, and varying concentrations of the test compounds (EXP-35DC and Oxyfluorfen).

  • Substrate Addition: The reaction was initiated by the addition of the substrate, protoporphyrinogen IX.

  • Activity Measurement: Enzyme activity was determined by spectrophotometrically measuring the rate of protoporphyrin IX formation.

  • Data Analysis: The concentration of each compound required to inhibit 50% of the enzyme activity (IC₅₀) was calculated.

Results:

CompoundIC₅₀ (nM)Relative Potency (vs. Oxyfluorfen)
EXP-35DC 750.87x
Oxyfluorfen 651.00x

Interpretation: The in vitro data suggests that EXP-35DC is a potent inhibitor of the PPO enzyme, with an inhibitory concentration comparable to the commercial standard, Oxyfluorfen. This provides a strong biochemical basis for its herbicidal activity.

Greenhouse Bioassays

Whole-plant bioassays under controlled greenhouse conditions are crucial for evaluating the pre-emergence and post-emergence herbicidal efficacy of EXP-35DC.[4][10]

Experimental Workflow:

Greenhouse_Bioassay_Workflow cluster_preparation Preparation cluster_application Herbicide Application cluster_evaluation Evaluation Seed_Planting Seed Planting (Weed & Crop Species) Seedling_Growth Seedling Growth to Appropriate Stage Seed_Planting->Seedling_Growth Pre_Emergence Pre-Emergence Application (to soil surface) Seedling_Growth->Pre_Emergence Post_Emergence Post-Emergence Application (to foliage) Seedling_Growth->Post_Emergence Data_Collection Data Collection (Visual Injury, Biomass) Pre_Emergence->Data_Collection Post_Emergence->Data_Collection GR50_Calculation GR₅₀ Calculation Data_Collection->GR50_Calculation

Caption: Greenhouse bioassay experimental workflow.

Protocol:

  • Plant Material: Seeds of various weed species, including Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), and Setaria faberi (giant foxtail), along with crop species such as soybean (Glycine max) and corn (Zea mays), were sown in pots containing a standard greenhouse potting mix.[4]

  • Growth Conditions: Plants were grown in a controlled environment with a 16-hour photoperiod and a day/night temperature of 25/18°C.[4]

  • Herbicide Application:

    • Pre-emergence: Herbicides were applied to the soil surface within 24 hours of planting.

    • Post-emergence: Herbicides were applied to the foliage of plants at the 2-3 true leaf stage.

  • Data Collection: Visual assessments of plant injury were recorded at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).[4] At 21 DAT, the above-ground biomass was harvested, dried, and weighed.

  • Data Analysis: The application rate required to cause a 50% reduction in plant growth (GR₅₀) was determined for each compound and plant species.[4]

Results: Post-Emergence Herbicidal Activity (GR₅₀ in g a.i./ha)

HerbicideAmaranthus retroflexusAbutilon theophrastiSetaria faberi
EXP-35DC 85110>500
Oxyfluorfen 100125>500
Glyphosate 250300200
Glufosinate 150180220

Results: Pre-Emergence Herbicidal Activity (GR₅₀ in g a.i./ha)

HerbicideAmaranthus retroflexusAbutilon theophrastiSetaria faberi
EXP-35DC 6090450
Oxyfluorfen 75105480
Glyphosate >1000>1000>1000
Glufosinate >1000>1000>1000

Interpretation: EXP-35DC demonstrates potent control of broadleaf weeds (Amaranthus retroflexus and Abutilon theophrasti) in both post- and pre-emergence applications, with efficacy slightly exceeding that of Oxyfluorfen.[3][11][12] As expected for a diphenyl ether herbicide, its activity on grassy weeds (Setaria faberi) is limited.[13] In contrast, Glyphosate and Glufosinate show broader spectrum activity in post-emergence applications but lack significant pre-emergence control.

Crop Selectivity

The safety of EXP-35DC on key agricultural crops was evaluated at a potential use rate of 150 g a.i./ha.

Results: Crop Injury (%) at 14 DAT (Post-Emergence)

HerbicideSoybean (Glycine max)Corn (Zea mays)
EXP-35DC 1510
Oxyfluorfen 2012
Glyphosate 100100
Glufosinate 100100

Interpretation: EXP-35DC exhibits a favorable crop safety profile on both soybean and corn, showing slightly less phytotoxicity than Oxyfluorfen. This suggests a potential for selective weed control in these important crops. As non-selective herbicides, Glyphosate and Glufosinate caused complete crop death.

Conclusion and Future Directions

The experimental data presented in this guide strongly supports the potential of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (EXP-35DC) as a novel herbicidal active ingredient. Its potent in vitro inhibition of the PPO enzyme translates to excellent pre- and post-emergence control of key broadleaf weed species in whole-plant bioassays. Furthermore, its efficacy and crop selectivity profile are comparable, and in some aspects superior, to the commercial standard, Oxyfluorfen.

Further research is warranted to fully elucidate the potential of EXP-35DC. This should include:

  • Field Trials: Conducting small-plot, replicated field trials to validate greenhouse results under real-world environmental conditions.[14][15][16]

  • Expanded Weed Spectrum: Testing against a broader range of economically important weed species.

  • Toxicology and Environmental Fate: Comprehensive studies to assess the toxicological profile and environmental impact of the compound.

  • Formulation Development: Optimizing the formulation to enhance stability, handling, and biological activity.

This guide provides a robust framework for the continued investigation of 2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene and serves as a testament to the ongoing potential for discovery within the diphenyl ether class of herbicides.

References

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